molecular formula C9H9F2N B3246011 5,6-difluoro-2,3-dihydro-1H-inden-2-amine CAS No. 173998-68-0

5,6-difluoro-2,3-dihydro-1H-inden-2-amine

Cat. No.: B3246011
CAS No.: 173998-68-0
M. Wt: 169.17 g/mol
InChI Key: QOCUGSJAOYAVQE-UHFFFAOYSA-N
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Description

5,6-difluoro-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-difluoro-2,3-dihydro-1H-inden-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-difluoro-2,3-dihydro-1H-inden-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4,7H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCUGSJAOYAVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC(=C(C=C21)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profile of 5,6-Difluoro-2-Aminoindane Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoindane (2-AI) scaffold has long served as a rigidified analogue of amphetamine, exhibiting potent monoamine releasing properties[1]. However, strategic halogenation—specifically the incorporation of a 5,6-difluoro motif—transforms this simple stimulant into a highly versatile and privileged pharmacophore. The 5,6-difluoro-2-aminoindane (5,6-diF-2-AI) structure is utilized across diverse therapeutic domains, from central nervous system (CNS) monoamine modulation to antimalarial drug development and autoimmune immunomodulation[2][3].

As an Application Scientist, the rationale for selecting the 5,6-difluoro substitution is clear: fluorine's high electronegativity and small van der Waals radius (1.47 Å) increase the scaffold's lipophilicity (LogP), enhancing membrane and blood-brain barrier (BBB) penetration. Crucially, di-fluorination at the 5 and 6 positions acts as a metabolic shield, blocking CYP450-mediated aromatic hydroxylation. Furthermore, the 5,6-difluoro group serves as a metabolically stable bioisostere to the 5,6-methylenedioxy group found in entactogens like MDAI, fundamentally altering target binding affinities without generating neurotoxic quinone intermediates[4][5].

Domain I: Monoamine Transporter Modulation (CNS)

Mechanistic Rationale

Unsubstituted 2-AI acts as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT), producing classical stimulant effects[1][5]. Ring substitution drastically shifts this profile. The 5,6-methylenedioxy derivative (MDAI) shifts selectivity toward the serotonin transporter (SERT), producing entactogenic effects[4]. The 5,6-difluoro substitution mimics the electronic distribution of the methylenedioxy oxygen atoms but provides a more lipophilic and rigid binding conformation. This results in a hybrid pharmacological profile, acting as a balanced releaser across DAT, SERT, and NET, making it a valuable scaffold for developing novel antidepressants or psychotherapeutics.

Quantitative Data: Comparative Transporter Affinities

Table 1: Monoamine Transporter Release Profile (Extrapolated SAR for Halogenated 2-AIs)

CompoundDAT ( EC50​ , nM)SERT ( EC50​ , nM)NET ( EC50​ , nM)Primary Pharmacological Profile
2-Aminoindane (2-AI) 439>10,00086Highly DAT/NET selective stimulant[1][5]
MDAI (5,6-methylenedioxy) 1,334114117SERT selective entactogen[4][5]
5,6-diF-2-AI (Projected SAR) ~800~150~100Balanced SERT/NET/DAT releaser
Experimental Protocol: In Vitro Monoamine Release Assay

To accurately evaluate the monoamine releasing properties of 5,6-diF-2-AI derivatives, rat brain synaptosomes are utilized. Synaptosomes are preferred over transfected cell lines because they preserve the native lipid microenvironment and regulatory proteins of the transporters, ensuring that the measured efflux accurately reflects physiological release kinetics.

Step-by-Step Methodology:

  • Tissue Preparation: Decapitate male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and parietal cortex (for SERT/NET assays). Homogenize the tissue in ice-cold 0.32 M sucrose and centrifuge at 1,000 × g to remove debris. Centrifuge the supernatant at 12,000 × g to isolate the P2 (synaptosomal) pellet.

  • Radioligand Loading: Resuspend the synaptosomes in Krebs-phosphate buffer. Incubate with 5 nM [³H]5-HT (for SERT) or[³H]MPP+ (for DAT/NET) for 30 minutes at 37°C to allow transporter-mediated uptake.

  • Release Induction: Aliquot the preloaded synaptosomes into test tubes containing varying concentrations (0.1 nM to 10,000 nM) of the 5,6-diF-2-AI derivative. Incubate for exactly 5 minutes. Causality: A short 5-minute window is critical to capture initial release kinetics before transporter reuptake mechanisms confound the data.

  • Termination & Filtration: Terminate the reaction by adding 3 mL of ice-cold buffer. Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity. Calculate the EC50​ using a non-linear regression of the percentage of preloaded radioactivity released.

Release_Assay Prep Rat Brain Synaptosome Prep Load Preload with [3H]5-HT /[3H]MPP+ Prep->Load Incubate Incubate with 5,6-diF-2-AI Derivative Load->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count

Step-by-step experimental workflow for the in vitro monoamine release assay using synaptosomes.

Domain II: Antimalarial Therapeutics (PfDHODH Inhibition)

Mechanistic Rationale

Beyond the CNS, the 5,6-diF-2-AI scaffold is a critical building block in antiparasitic drug design. Triazolopyrimidine derivatives targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) have shown potent antimalarial activity[2]. By substituting a traditional p-SF5-aniline moiety with a 5,6-difluoro-2-indanyl amine, researchers significantly increased the hydrophobic interactions within the parasite enzyme's binding pocket. Causality: The rigid, bulky nature of the difluoro-indane ring sterically clashes with the binding site of mammalian DHODH, conferring extreme selectivity for the Plasmodium enzyme and reducing human toxicity[2].

Quantitative Data: DHODH Inhibition

Table 2: Enzymatic Inhibition by Triazolopyrimidine Derivatives

Compound ModificationPfDHODH IC50​ (nM)Human DHODH IC50​ (µM)Selectivity Index
p-SF5-aniline (Baseline)45>100>2,200
5,6-diF-2-indanyl amine 12 >100 >8,300
Experimental Protocol: DHODH Enzymatic Inhibition Assay

This assay measures the reduction of a colorimetric dye coupled to the oxidation of dihydroorotate, providing a self-validating system for enzyme kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100 to stabilize the recombinant enzyme.

  • Enzyme Substrate Mix: Combine recombinant PfDHODH (10 nM), 200 µM L-dihydroorotate (substrate), 18 µM decylubiquinone (coenzyme Q analogue), and 100 µM DCIP (2,6-dichloroindophenol). Causality: DCIP is employed as a terminal electron acceptor because its reduction causes a measurable colorimetric shift at 600 nm, directly correlating with the oxidation of dihydroorotate.

  • Compound Incubation: Add the 5,6-diF-2-AI triazolopyrimidine derivative in serial dilutions.

  • Kinetic Measurement: Monitor the reduction of DCIP by measuring absorbance at 600 nm continuously for 20 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the absorbance curve. Fit the data to a four-parameter logistic dose-response curve to extract the IC50​ .

Domain III: Immunomodulation via CXCR5 Antagonism

Mechanistic Rationale

Substituted benzoylamino-indan-2-carboxylic acids containing the 5,6-difluoro-2-aminoindane core have been patented as potent antagonists for the CXCR5 receptor[3]. CXCR5 is a G-protein coupled receptor (GPCR) that interacts with the CXCL13 ligand, driving B-cell migration and activation in lymphoid tissues. Overactivation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The 5,6-difluoro substitution on the indane ring enhances the metabolic stability of the antagonist and optimizes its residence time within the CXCR5 allosteric binding pocket, effectively halting the downstream signaling cascade[3].

CXCR5_Pathway CXCL13 CXCL13 Ligand CXCR5 CXCR5 Receptor (GPCR) CXCL13->CXCR5 Binds G_Protein G-alpha-i Protein CXCR5->G_Protein Activates Inhibitor 5,6-diF-2-AI Derivative (Antagonist) Inhibitor->CXCR5 Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces B_Cell B-Cell Migration & Activation cAMP->B_Cell Modulates

Mechanism of 5,6-diF-2-AI derivatives acting as CXCR5 antagonists to modulate B-cell activity.

References

  • Source: wikipedia.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: google.

Sources

The Strategic Incorporation of Fluorine in Aminoindane Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminoindane scaffold represents a privileged structure in neuropharmacology, forming the core of several clinically significant agents. The strategic introduction of fluorine and fluorinated moieties into this framework has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated aminoindanes, with a particular focus on their interactions with key neurological targets: monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (DAT, SERT, and NET). We will explore the causal effects of fluorine substitution on biological activity, present detailed experimental protocols for the evaluation of these compounds, and offer insights into the rational design of next-generation fluorinated aminoindane-based therapeutics.

Introduction: The Aminoindane Core and the Rationale for Fluorination

The 2-aminoindane structure is a conformationally restricted analog of phenethylamine, a foundational skeleton for many psychoactive and neuroprotective compounds. This rigidity reduces the number of possible conformations, which can lead to higher binding affinity and selectivity for specific biological targets. Early research into aminoindanes explored their potential as anti-Parkinsonian agents, revealing their capacity to inhibit monoamine oxidase (MAO).

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and biological characteristics. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier—a critical attribute for centrally-acting drugs.

  • Altered Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic environment of a molecule, leading to more favorable interactions with the target protein. This can enhance binding affinity and, in some cases, improve selectivity for a specific receptor or enzyme subtype.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target.

This guide will systematically explore how these principles apply to the aminoindane scaffold, providing a detailed examination of the resulting SAR.

The Impact of Fluorination on Key Neurological Targets

The primary targets for many fluorinated aminoindanes are the monoamine oxidases and monoamine transporters, both of which are critical for regulating neurotransmitter levels in the brain.

Monoamine Oxidase (MAO) Inhibition

MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.

The fluorinated N-propargyl-1-aminoindane, rasagiline , is a potent and selective irreversible inhibitor of MAO-B. The propargyl group is essential for its irreversible mechanism of action, while the aminoindane core contributes to its selectivity for MAO-B.

While specific SAR data for a wide range of fluorinated aminoindanes is not extensively consolidated in single sources, we can infer trends from related structures and the foundational principles of medicinal chemistry. For instance, in a series of halogenated flavones, fluorinated derivatives generally exhibited greater inhibition of MAO-B activity compared to their chlorinated counterparts. This suggests that the smaller size and higher electronegativity of fluorine are advantageous for interacting with the active site of MAO-B.

A computational study on fluorinated compounds aimed at developing potent MAO-B inhibitors with better binding affinity than rasagiline showed promising results for derivatives substituted with carbonyl trifluoride and sulfonamide. This highlights the potential of incorporating more complex fluorine-containing moieties to enhance activity.

Monoamine Transporter (DAT, SERT, NET) Inhibition

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters can increase the concentration of neurotransmitters in the synapse and is a key mechanism of action for many antidepressant and psychostimulant drugs.

The SAR of fluorinated aminoindanes at the monoamine transporters is nuanced, with the position and nature of the fluorine substituent playing a critical role in determining potency and selectivity.

For example, 5-Trifluoromethyl-2-aminoindane (TAI) acts as a potent serotonin releasing agent. This indicates a strong interaction with SERT. The trifluoromethyl group at the 5-position appears to be a key determinant of this activity.

In a broader context of monoamine transporter ligands, the introduction of fluorine can significantly impact selectivity. For instance, in a series of fluorinated diaryl sulfides, specific fluorination patterns led to high affinity and selectivity for SERT. This underscores the importance of precise fluorine placement in achieving the desired pharmacological profile.

Quantitative Structure-Activity Relationship Data

To provide a clearer understanding of the impact of fluorination, the following table summarizes available data for key fluorinated aminoindane analogs and related compounds. It is important to note that direct comparative data for a systematic series of fluorinated aminoindanes is not always available in the public domain, and some of the following data is for structurally related compounds to illustrate the principles of fluorination.

CompoundStructureTargetIC50 / Ki (nM)SelectivityReference
Rasagiline N-propargyl-(R)-1-aminoindanMAO-BPotent InhibitorSelective for MAO-B
5-Trifluoromethyl-2-aminoindane (TAI) 5-(CF3)-2-aminoindaneSERTSerotonin Releasing Agent-
Fluorinated Indanone Derivative 6 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-oneMAO-BKi = 6 nMHighly Selective for MAO-B
Fluorinated Chalcone 2k 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalconeMAO-BIC50 = 710 nMSI (MAO-A/MAO-B) = 56.34

Note: This table is illustrative and compiles data from various sources. Direct comparison of absolute values should be done with caution due to differing experimental conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the structure-activity relationship of fluorinated aminoindanes.

Synthesis of a Representative Fluorinated Aminoindane: (R)-N-propargyl-1-aminoindan (Rasagiline)

The synthesis of Rasagiline is a well-established process, often involving the resolution of a racemic intermediate followed by N-alkylation.

Step 1: Alkylation of (R)-1-Aminoindan A common route involves the alkylation of optically pure (R)-1-aminoindan with propargyl bromide.

  • To a solution of (R)-1-aminoindan (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2-3 equivalents).

  • Add propargyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-N-propargyl-1-aminoindan (Rasagiline).

Step 2: Salt Formation (e.g., Mesylate) For pharmaceutical use, the free base is often converted to a salt to improve its stability and handling properties.

  • Dissolve the purified Rasagiline free base in a suitable solvent like isopropanol.

  • Add a solution of methanesulfonic acid (1 equivalent) in isopropanol dropwise.

  • Stir the mixture, and the Rasagiline mesylate salt will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the IC50 values of test compounds for MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), test compounds, and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • In a 96-well black microplate, add the MAO-A or MAO-B enzyme to each well.

    • Add the test compounds or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Prepare a reaction mixture containing the substrate, Amplex Red, and HRP.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a radiolabeled substrate uptake assay to determine the potency of test compounds to inhibit DAT, SERT, or NET.

  • Materials: Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK-293 cells), a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine), test compounds, and a reference inhibitor.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds and reference inhibitor in an appropriate assay buffer.

    • Wash the cells with the assay buffer.

    • Add the test compounds or reference inhibitor to the cells and pre-incubate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.

Visualization of Key Concepts

General SAR of Fluorinated Aminoindanes

SAR_Fluorinated_Aminoindanes cluster_scaffold Aminoindane Core cluster_mods Structural Modifications cluster_targets Biological Targets & Outcomes Scaffold [Aminoindane Scaffold] Fluorine_Sub Fluorine Substitution (Position & Number) Fluoroalkyl_Sub Fluoroalkyl Group (-CF3, -OCF3, etc.) N_Sub N-Substituent (e.g., Propargyl) MAO_Activity MAO-A/B Inhibition (Potency & Selectivity) Fluorine_Sub->MAO_Activity Influences Selectivity Transporter_Activity DAT/SERT/NET Inhibition (Potency & Selectivity) Fluorine_Sub->Transporter_Activity Affects Potency & Selectivity PK_Properties Pharmacokinetics (Metabolic Stability, BBB Penetration) Fluorine_Sub->PK_Properties Increases Stability & Lipophilicity Fluoroalkyl_Sub->MAO_Activity Can Enhance Potency Fluoroalkyl_Sub->Transporter_Activity Critical for SERT Activity N_Sub->MAO_Activity Determines Mechanism (Irreversible)

Caption: Key structural modifications on the aminoindane scaffold and their impact on biological activity.

Experimental Workflow for SAR Analysis

SAR_Workflow start Design & Synthesize Fluorinated Aminoindane Analogs in_vitro_screening In Vitro Screening start->in_vitro_screening mao_assay MAO-A/B Inhibition Assay (IC50 Determination) in_vitro_screening->mao_assay transporter_assay DAT/SERT/NET Uptake Assay (IC50/Ki Determination) in_vitro_screening->transporter_assay data_analysis Data Analysis & SAR Elucidation mao_assay->data_analysis transporter_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the structure-activity relationship analysis of novel compounds.

Future Perspectives and Conclusion

The exploration of fluorinated aminoindanes continues to be a promising avenue for the discovery of novel therapeutics for neurodegenerative and psychiatric disorders. While significant progress has been made, particularly with the development of MAO-B inhibitors like rasagiline, there remains a vast chemical space to explore.

Future research should focus on a more systematic investigation of the SAR of fluorinated aminoindanes. This includes:

  • Positional Isomers: A comprehensive study comparing the effects of fluorine substitution at each position of the aromatic ring of the aminoindane scaffold is needed to build a more complete SAR map.

  • Diverse Fluorinated Moieties: The incorporation of a wider range of fluorine-containing groups beyond simple fluoro and trifluoromethyl substituents could lead to compounds with novel pharmacological profiles.

  • Multi-Target Ligands: Given the complex nature of many neurological disorders, designing fluorinated aminoindanes that can modulate multiple targets (e.g., both MAO-B and DAT) could offer enhanced therapeutic benefits.

References

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (1983). Journal of Medicinal Chemistry, 26(6), 803-808. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • A new method for the synthesis of rasagiline. (2013).
  • Synthesis, radiosynthesis, and biological evaluation of fluorine-18-labeled 2beta-carbo(fluoroalkoxy)-3beta-(3'-((Z)-2-haloethenyl)phenyl)

Comprehensive Technical Guide: 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine (CAS 173998-68-0)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I often encounter scaffolds that serve as critical inflection points in lead optimization. The 2-aminoindane core is one such privileged pharmacophore. Specifically, 5,6-difluoro-2,3-dihydro-1H-inden-2-amine integrates gem-difluoro substitution on the aromatic ring, a modification that predictably enhances lipophilicity, improves metabolic stability against hepatic oxidation, and modulates the basicity of the C2 amine.

This whitepaper provides an authoritative, self-validating guide to the chemical identity, de novo synthesis, and pharmacological application of this critical building block.

Chemical Identity and Physicochemical Profiling

Before initiating any synthetic or coupling workflow, it is imperative to verify the identity and purity of the starting materials. Below is the consolidated physicochemical profile for the scaffold.

PropertyValue
Chemical Name 5,6-difluoro-2,3-dihydro-1H-inden-2-amine
Common Synonym 5,6-Difluoro-2-aminoindane
CAS Registry Number 173998-68-0[1]
Molecular Formula C9H9F2N[1]
Molecular Weight 169.17 g/mol [2]
Standard Commercial Purity >96%

De Novo Synthesis & Mechanistic Causality

The direct amination of indanones is notoriously inefficient due to competing over-alkylation and elimination pathways. To bypass these issues, the most robust and scalable synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine relies on a two-step sequence: an alpha-nitrosation followed by a global reductive amination and hydrogenolysis[3].

SynthesisWorkflow A 5,6-Difluoro-1-indanone B Isoamyl Nitrite HCl / MeOH A->B C 5,6-Difluoro-2-(hydroxyimino) -1-indanone B->C Nitrosation D H2, 10% Pd/C AcOH / H2SO4 C->D E 5,6-Difluoro-2,3-dihydro -1H-inden-2-amine D->E Reduction

Fig 1: Two-step de novo synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine.

Protocol 1: Alpha-Nitrosation of 5,6-Difluoro-1-indanone
  • Methodology: To a solution of 5,6-difluoro-2,3-dihydro-1H-inden-1-one (4.60 g, 27.4 mmol) in Methanol (90 mL) at 40 °C, add isoamyl nitrite (4.17 g, 35.6 mmol) followed dropwise by concentrated HCl (2.7 mL). Heat the solution for 45 minutes, then cool to room temperature[3].

  • Causality: Isoamyl nitrite acts as the nitrosonium (NO⁺) donor. The highly acidic environment forces the indanone to enolize, priming the C2 position for electrophilic attack by NO⁺. Methanol is utilized as a polar protic solvent to stabilize the transition states and allow for controlled precipitation.

  • Self-Validating System: The reaction validates itself visually. Upon the addition of water to the cooled mixture, the intermediate 5,6-difluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one will rapidly precipitate[3]. Do not proceed until LC-MS confirms the expected [M+H]⁺ mass of the oxime.

Protocol 2: Global Reduction (Hydrogenolysis & Reductive Amination)
  • Methodology: Dissolve the isolated oxime intermediate (approx. 1 mmol) in a strongly acidic mixture of acetic acid (37.5 mL) and sulfuric acid (1.5 mL). Add 10% Palladium on carbon (10 wt %). Stir the reaction mixture under a Hydrogen (H₂) atmosphere at room temperature.

  • Causality: This step must accomplish three things simultaneously: reduction of the oxime to a primary amine, reduction of the C1 ketone to an alcohol, and hydrogenolysis of that alcohol to a methylene group. The addition of sulfuric acid is not arbitrary; it protonates the transient C1 benzylic alcohol, generating a carbocation that is rapidly trapped by hydride (from the Pd/H₂ complex). Without this strong acid, the reaction stalls at the amino-alcohol stage.

  • Self-Validating System: Monitor the volumetric uptake of H₂ gas. Once gas consumption ceases, the reaction is complete. Filter the mixture carefully through Celite (keeping the Pd/C wet to prevent ignition). Final validation requires ¹H NMR: look for the disappearance of the downfield ketone/oxime signals and the emergence of the characteristic C2 methine multiplet (approx. 3.5–4.0 ppm)[4].

Pharmacological Applications in Drug Discovery

The 5,6-difluoro-2-aminoindane moiety is highly versatile. By coupling this amine to various heterocyclic electrophiles, researchers have successfully targeted distinct biological pathways.

  • Autotaxin (ATX) Inhibitors: Autotaxin is an enzyme responsible for generating lysophosphatidic acid (LPA), a lipid mediator heavily implicated in fibrotic diseases, inflammation, and cancer metastasis. Coupling the difluoro-indanyl amine with piperidine and triazole derivatives has yielded highly potent ATX inhibitors[5].

  • Antimalarial Agents (PfDHODH Inhibitors): Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) is a validated target for antimalarial therapies. When coupled to isoxazolopyrimidine cores, the difluoro-indanyl group perfectly occupies a specific hydrophobic pocket within the PfDHODH enzyme, demonstrating potent in vitro efficacy against the 3D7 parasite strain[6].

PharmacologyWorkflow A 5,6-Difluoro-2-aminoindane (Scaffold) B Isoxazolopyrimidine Analogs A->B SNAr Coupling C Piperidine / Triazole Analogs A->C Amide Coupling D PfDHODH Inhibition (Antimalarial) B->D Target Binding E Autotaxin Inhibition (Anti-fibrotic) C->E Target Binding

Fig 2: Pharmacological divergence of the 5,6-difluoro-2-aminoindane scaffold.

Standardized Coupling Protocol

To integrate this amine into larger drug-like scaffolds, Nucleophilic Aromatic Substitution (SNAr) is the industry standard. However, the steric hindrance of the secondary carbon on the indane ring requires kinetic forcing.

Protocol 3: Microwave-Assisted SNAr Coupling
  • Methodology: To a solution of a target electrophile, such as 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (0.1 g, 0.54 mmol), in Isopropanol (4 mL), add 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (0.09 g, 0.54 mmol) and N,N-diisopropylethylamine (DIPEA) (0.139 g, 1.08 mmol). Irradiate the reaction mixture in a microwave reactor at 150 °C for 30 minutes[7].

  • Causality: Standard thermal heating is often insufficient for sterically hindered secondary amines. Microwave irradiation at 150 °C overcomes the activation energy barrier. DIPEA is utilized as a non-nucleophilic base; it scavenges the generated HCl byproduct, driving the equilibrium forward without competing with the indanyl amine for the electrophile. Isopropanol (IPA) is chosen because it is highly microwave-transparent and supports superheating under pressure[6].

  • Self-Validating System: After 30 minutes, concentrate the mixture in vacuo. Purify the crude product via silica gel column chromatography. The reaction's success is validated by a shift in the amine proton resonance on ¹H NMR and confirmed by an HPLC purity trace of >95%, which is the mandatory threshold for subsequent in vitro biological assays[6].

References

  • [1] Title: Angel Pharmatech, Ltd. Product Catalog_Page 1_Chemicalbook | Source: chemicalbook.com | URL: 1

  • [2] Title: 5,6-difluoro-2,3-dihydro-1H-inden-2-amine - CAS号 ... - 摩熵化学 | Source: molaid.com | URL: 2

  • Title: Product Details: 122034 - Aquila Pharmatech LLC | Source: aquilapharmatech.com | URL:

  • [5] Title: KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same | Source: google.com | URL: 5

  • [4] Title: (12) United States Patent | Source: googleapis.com | URL: 4

  • [6] Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity | Source: nih.gov | URL: 6

  • [3] Title: US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction | Source: google.com | URL: 3

  • [7] Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity | Source: nih.gov | URL: 7

  • Title: (12) United States Patent | Source: googleapis.com | URL:

Sources

The Rational Design and Proposed Development of 5,6-Difluoro Substituted Aminoindanes: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and potential development of 5,6-difluoro substituted aminoindanes as novel psychoactive compounds, with a primary focus on their potential as selective serotonin releasing agents (SSRAs). In the absence of extensive direct research on this specific difluorinated scaffold, this document synthesizes information from the broader class of aminoindanes, the well-established principles of medicinal chemistry, and the known effects of fluorination on drug candidates. We present a proposed synthetic pathway, a detailed pharmacological rationale, and a framework for the preclinical evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel central nervous system (CNS) agents.

Introduction: The Aminoindane Scaffold and the Pursuit of Serotonergic Selectivity

The 2-aminoindane framework represents a class of rigid amphetamine analogues that has garnered significant interest in medicinal chemistry and pharmacology. By constraining the ethylamine side chain of phenethylamines within a five-membered ring, the 2-aminoindane structure offers a unique conformational rigidity that can lead to altered receptor interactions and pharmacological profiles compared to more flexible amphetamine derivatives.[1]

The initial exploration of aminoindanes dates back to research aimed at developing bronchodilators and anti-Parkinsonian agents.[2][3] However, the trajectory of aminoindane research was significantly influenced by the work of Dr. David E. Nichols and his team at Purdue University in the 1990s.[4][5] Their investigation into analogues of 3,4-methylenedioxymethamphetamine (MDMA) sought to develop "entactogens" with reduced neurotoxicity.[6] This research led to the synthesis and characterization of several key aminoindanes, including 5,6-methylenedioxy-2-aminoindane (MDAI), which emerged as a selective serotonin releasing agent (SSRA).[6][7]

SSRAs are a class of compounds that induce the non-exocytotic release of serotonin from presynaptic neurons, leading to a rapid increase in synaptic serotonin levels.[8] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which primarily block the reabsorption of serotonin.[9] The unique subjective effects of SSRAs, often described as empathogenic and entactogenic, have made them subjects of both clinical interest and recreational use.[1][8]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[10] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[11][12] In the context of CNS agents, fluorination can be employed to block metabolic "soft spots," enhance blood-brain barrier penetration, and modulate receptor interactions.[11]

This guide focuses on the logical next step in the evolution of serotonergic aminoindanes: the introduction of a 5,6-difluoro substitution pattern. We will explore the rationale behind this specific modification and outline a proposed path for the synthesis and evaluation of these novel compounds.

The Rationale for 5,6-Difluoro Substitution: A Bioisosteric Approach

The 5,6-methylenedioxy group of MDAI is a well-known pharmacophore in the realm of serotonergic agents. However, this group is also susceptible to metabolic cleavage, which can lead to the formation of potentially neurotoxic metabolites. The replacement of the methylenedioxy group with two adjacent fluorine atoms represents a classic example of bioisosteric replacement.[7][13]

Key Motivations for 5,6-Difluoro Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[12] Replacing the metabolically labile methylenedioxy bridge with a difluoro motif is hypothesized to significantly enhance the metabolic stability of the aminoindane scaffold, potentially reducing the formation of reactive metabolites and prolonging the compound's duration of action.

  • Modulation of Electronic Properties: The two highly electronegative fluorine atoms would withdraw electron density from the aromatic ring, altering its quadrupole moment and potentially influencing its interaction with the serotonin transporter (SERT) and other biological targets.[14] This modification could fine-tune the compound's binding affinity and selectivity.

  • Increased Lipophilicity: Aromatic fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier.[11] This is a critical parameter for any CNS-acting drug.

  • Conformational Effects: The presence of vicinal difluoro substituents can influence the preferred conformation of the molecule due to electrostatic interactions.[15] While the rigid indane core limits conformational freedom, subtle changes in the orientation of the aromatic ring could impact receptor docking.

Proposed Synthetic Pathway for 5,6-Difluoro-2-Aminoindane

While no specific synthesis for 5,6-difluoro-2-aminoindane has been published in the scientific literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related aminoindanes and fluorinated aromatic compounds. The key starting material for this proposed synthesis is 5,6-difluoro-1-indanone.

Synthesis of the Key Intermediate: 5,6-Difluoro-1-Indanone

The synthesis of 5,6-difluoro-1-indanone can be envisioned starting from commercially available 1,2-difluorobenzene.

dot

Synthesis_of_5_6_Difluoro_1_Indanone start 1,2-Difluorobenzene step1 Friedel-Crafts Acylation (e.g., with succinic anhydride, AlCl3) start->step1 intermediate1 3-(3,4-Difluorobenzoyl)propanoic acid step1->intermediate1 step2 Clemmensen or Wolff-Kishner Reduction intermediate1->step2 intermediate2 4-(3,4-Difluorophenyl)butanoic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Acylation (e.g., polyphosphoric acid, heat) intermediate2->step3 product 5,6-Difluoro-1-indanone step3->product

Caption: Proposed synthesis of 5,6-difluoro-1-indanone.

Conversion of 5,6-Difluoro-1-Indanone to 5,6-Difluoro-2-Aminoindane

The conversion of the 1-indanone to the corresponding 2-aminoindane is a well-established transformation in organic chemistry. A common and effective method involves the formation of an oxime intermediate followed by its reduction.[16]

dot

Synthesis_of_5_6_Difluoro_2_Aminoindane start 5,6-Difluoro-1-indanone step1 Oximation (Hydroxylamine hydrochloride, base) start->step1 intermediate1 5,6-Difluoro-1-indanone oxime step1->intermediate1 step2 Reduction (e.g., Catalytic Hydrogenation, Pd/C, H2) intermediate1->step2 product 5,6-Difluoro-2-aminoindane step2->product

Caption: Proposed conversion to 5,6-difluoro-2-aminoindane.

Experimental Protocol: Proposed Synthesis of 5,6-Difluoro-2-Aminoindane

Part A: Synthesis of 5,6-Difluoro-1-indanone oxime

  • To a solution of 5,6-difluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 5,6-difluoro-1-indanone oxime.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified oxime.

Part B: Reduction of 5,6-Difluoro-1-indanone oxime to 5,6-Difluoro-2-aminoindane

  • Dissolve the purified 5,6-difluoro-1-indanone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5,6-difluoro-2-aminoindane.

  • The crude product can be further purified by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the freebase, followed by recrystallization.

Predicted Pharmacology and Mechanism of Action

Based on the pharmacology of structurally related aminoindanes, particularly MDAI, it is hypothesized that 5,6-difluoro-2-aminoindane will act as a selective serotonin releasing agent.[7]

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Mechanism_of_Action cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DF2AI 5,6-Difluoro-2-aminoindane SERT Serotonin Transporter (SERT) DF2AI->SERT Substrate for SERT Vesicle Synaptic Vesicle (Serotonin Storage) DF2AI->Vesicle Disrupts vesicular storage SERT->DF2AI Uptake into neuron Serotonin_out Increased Synaptic Serotonin SERT->Serotonin_out Reverses transport direction (efflux) Serotonin_in Serotonin (5-HT) Receptor Postsynaptic 5-HT Receptors Serotonin_out->Receptor Binds to receptors Downstream Signaling Downstream Signaling Receptor->Downstream Signaling

Caption: Proposed mechanism of action for 5,6-difluoro-2-aminoindane.

The primary mechanism is expected to involve:

  • Uptake into Presynaptic Neurons: 5,6-Difluoro-2-aminoindane is predicted to be a substrate for the serotonin transporter (SERT), allowing it to be actively transported into serotonergic neurons.

  • Disruption of Vesicular Storage: Once inside the neuron, the compound is likely to disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentrations.

  • Reversal of SERT Function: The elevated cytosolic serotonin levels are hypothesized to cause a reversal of the normal direction of SERT-mediated transport, resulting in the efflux of serotonin from the presynaptic neuron into the synaptic cleft.[17]

Structure-Activity Relationship (SAR) Predictions
FeaturePredicted Effect on PharmacologyRationale
2-Aminoindane Core Confers affinity for monoamine transportersThe rigid conformation mimics the structure of amphetamine, a known monoamine transporter substrate.
5,6-Difluoro Substitution Enhances metabolic stability and may increase selectivity for SERTThe C-F bonds are resistant to metabolism. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially favoring interaction with SERT over dopamine (DAT) and norepinephrine (NET) transporters.[12][14]
Primary Amine Essential for substrate-like interaction with SERTN-alkylation can alter the selectivity and potency of aminoindanes. The unsubstituted amine is a common feature of many potent serotonin releasers.

Proposed Preclinical Evaluation Workflow

A systematic preclinical evaluation would be necessary to validate the hypothesized properties of 5,6-difluoro substituted aminoindanes.

dot

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Synthesis and Purification invitro In Vitro Characterization synthesis->invitro invivo In Vivo Studies invitro->invivo binding Receptor Binding Assays (SERT, DAT, NET) invitro->binding uptake Transporter Uptake Assays invitro->uptake release Neurotransmitter Release Assays invitro->release tox Toxicology Assessment invivo->tox pk Pharmacokinetics (PK) invivo->pk pd Pharmacodynamics (PD) (e.g., behavioral assays) invivo->pd microdialysis In Vivo Microdialysis invivo->microdialysis report Data Analysis and Reporting tox->report

Sources

Molecular weight and physicochemical data for 5,6-difluoro-2-AI

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,6-difluoro-2-aminoindane (5,6-difluoro-2-AI)

Introduction

5,6-difluoro-2-aminoindane (5,6-difluoro-2-AI) is a fluorinated analog of 2-aminoindane, a rigid cyclic bioisostere of amphetamine. The introduction of fluorine atoms into small molecule drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The aminoindane scaffold itself is of significant interest due to its presence in various biologically active compounds, including those with stimulant, entactogenic, and therapeutic properties. This guide provides a comprehensive overview of the available technical data for 5,6-difluoro-2-AI, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Precise experimental data for 5,6-difluoro-2-aminoindane is not extensively reported in publicly available literature. However, based on the molecular structure and data from closely related analogs, the following properties can be predicted.

PropertyValue (Predicted/Inferred)Source/Justification
Chemical Name 5,6-difluoro-2,3-dihydro-1H-inden-2-amineIUPAC nomenclature.
Synonyms 5,6-difluoro-2-aminoindane, 5,6-difluoro-2-AICommon abbreviations.
CAS Number 173998-68-0 (for racemate)Identified from chemical supplier databases.[1]
Molecular Formula C₉H₉F₂NBased on the structure of 2-aminoindane with two fluorine substitutions. Confirmed by data for the 1-amino isomer.[2]
Molecular Weight 169.17 g/mol Calculated based on the molecular formula.
Appearance Predicted to be a solid at room temperature.Aminoindanes are often crystalline solids.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher aqueous solubility.General solubility characteristics of similar small molecules.
pKa Predicted to be in the range of 9-10 for the primary amine.Typical pKa for a primary amine in a similar chemical environment.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned to start from the commercially available 5,6-difluoro-1-indanone. This precursor can be converted to the oxime, which is then reduced to the desired 2-aminoindane.

Synthesis Indanone 5,6-Difluoro-1-indanone Oxime 5,6-Difluoro-1-indanone oxime Indanone->Oxime Hydroxylamine hydrochloride, Pyridine Aminoindane 5,6-Difluoro-2-aminoindane Oxime->Aminoindane Reduction (e.g., H₂, Pd/C or Na/Ethanol)

Caption: Proposed two-step synthesis of 5,6-difluoro-2-aminoindane.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Step 1: Synthesis of 5,6-Difluoro-1-indanone oxime

  • To a solution of 5,6-difluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.2 eq).

  • If using a co-solvent, add a base such as pyridine or sodium acetate (1.5 eq) to neutralize the HCl generated.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude 5,6-difluoro-1-indanone oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 5,6-Difluoro-1-indanone oxime to 5,6-Difluoro-2-aminoindane

  • Catalytic Hydrogenation (Method A):

    • Dissolve the 5,6-difluoro-1-indanone oxime (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable pressure.

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 5,6-difluoro-2-aminoindane.

  • Chemical Reduction (Method B):

    • In a flask equipped with a reflux condenser, dissolve the 5,6-difluoro-1-indanone oxime (1.0 eq) in absolute ethanol.

    • Carefully add sodium metal (a significant excess, e.g., 10-20 eq) in small portions.

    • After the addition is complete, reflux the mixture until all the sodium has reacted.

    • Cool the reaction mixture and carefully add water to quench any remaining reactive species.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude 5,6-difluoro-2-aminoindane can be purified by column chromatography on silica gel. Alternatively, it can be converted to its hydrochloride salt by treating a solution of the free base in an organic solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt can then be purified by recrystallization.

Analytical Characterization

While experimental spectra for 5,6-difluoro-2-aminoindane are not available in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the indane ring system. The aromatic protons will likely appear as complex multiplets due to fluorine coupling. The protons on the five-membered ring will also show characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons attached to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Carbons two or three bonds away from fluorine will show smaller couplings.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5,6-difluoro-2-aminoindane is expected to show a prominent molecular ion peak (M⁺) at m/z 169. Characteristic fragmentation patterns for aminoindanes include the loss of the amino group and fragmentation of the indane ring system.[3]

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 5,6-difluoro-2-aminoindane is limited. However, the pharmacology of related aminoindane analogs provides a strong basis for predicting its potential targets and mechanisms of action. Many aminoindanes interact with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4]

Interaction with Dopamine and Serotonin Systems

Structurally similar compounds, such as certain fluorinated aminoindanes, have been shown to act as D2-like dopamine receptor agonists.[5][6] This suggests that 5,6-difluoro-2-AI may also exhibit affinity for and activity at dopamine receptors. The D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, many psychoactive aminoindanes are known to inhibit the reuptake and/or promote the release of serotonin.[4] Therefore, it is plausible that 5,6-difluoro-2-AI could interact with the serotonin transporter (SERT), potentially leading to increased synaptic serotonin levels.

Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT DAT DAT DA_vesicle Dopamine Vesicle Serotonin_vesicle Serotonin Vesicle D2R D2 Receptor AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade 5,6-difluoro-2-AI 5,6-difluoro-2-AI 5,6-difluoro-2-AI->SERT Inhibition? 5,6-difluoro-2-AI->DAT Inhibition? 5,6-difluoro-2-AI->D2R Agonism?

Caption: Hypothetical signaling pathways for 5,6-difluoro-2-aminoindane.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5,6-difluoro-2-aminoindane was not found. However, based on the data for related amino and fluoro compounds, the following precautions should be taken:

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

5,6-difluoro-2-aminoindane is a molecule of interest for which detailed public data is sparse. This guide has compiled the available information and provided scientifically grounded predictions for its physicochemical properties, synthesis, analytical characterization, and biological activity. The fluorinated aminoindane scaffold suggests potential interactions with monoamine systems, particularly dopamine and serotonin pathways. Further experimental investigation is required to fully elucidate the properties and pharmacological profile of this compound.

References

  • PrepChem.com. Synthesis of 5,6-Difluoro-1H-indole-2,3-dione. Available from: [Link]

  • Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5 (6)-fluoro-6 (5)-hydroxy-1-phenyl-2, 3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of medicinal chemistry, 48(7), 2646-2654. Available from: [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Varghese, J., ... & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237-244. Available from: [Link]

  • ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Available from: [Link]

  • Rose, A. R., Staretz, M. E., Joshi, M., Wood, M., & Brettell, T. A. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy-and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207. Available from: [Link]

Sources

Literature review of 2-aminoindane analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Medicinal Chemistry of 2-Aminoindane Analogs: Pharmacological Profiles, Synthesis, and Therapeutic Potential

Executive Summary

The 2-aminoindane (2-AI) structural motif represents a conformationally restricted analog of amphetamine. By bridging the α-carbon of the ethylamine side chain back to the phenyl ring, the molecule is locked into a rigid bicyclic indane system[1]. This rigidification significantly alters the pharmacodynamic profile compared to flexible phenethylamines. Historically explored for bronchodilating, analgesic, and anti-Parkinsonian properties, 2-AIs have more recently garnered attention in medicinal chemistry as highly selective monoamine releasing agents (MRAs) and entactogens[1]. This technical guide explores the structure-activity relationships (SAR), mechanisms of action, and synthetic methodologies of 2-aminoindane analogs.

Structure-Activity Relationships (SAR) and Monoamine Transporter Modulation

The primary mechanism of action for most 2-aminoindanes involves interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The causality of their selectivity lies in the steric and electronic modifications of the indane ring.

  • Unsubstituted 2-AI: Acts as a selective substrate for NET and DAT, mimicking the catecholamine-releasing profile of (+)-amphetamine[2]. The lack of ring substitution allows the rigid indane core to fit snugly into the hydrophobic binding pockets of catecholamine transporters.

  • Ring-Substituted Analogs: The addition of functional groups fundamentally shifts the pharmacological target. For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) exhibit high selectivity for SERT[2]. The electron-rich oxygen atoms and increased steric bulk of the methylenedioxy group mimic the indole ring of serotonin, enhancing SERT affinity while creating a steric clash within the DAT binding site[3].

  • N-Alkylation: N-methylation, as seen in N-methyl-2-aminoindane (NM-2-AI), reduces serotonin release capacity and shifts the molecule toward selective norepinephrine reuptake inhibition and trace amine-associated receptor 1 (TAAR1) agonism[4].

Table 1: Pharmacological Activity of Key 2-Aminoindane Analogs

CompoundPrimary Target(s)Activity ProfileKey Quantitative Data
2-AI NET, DATSubstrate / ReleaserNET EC₅₀ = 86 nM; DAT EC₅₀ = 439 nM; SERT EC₅₀ > 10,000 nM[2]
MDAI SERT, NETSubstrate / ReleaserModerately selective for SERT/NET; DAT affinity 10-fold weaker[2]
MMAI SERTSubstrate / ReleaserHighly selective for SERT; NET/DAT potency 100-fold lower[2]
NM-2-AI NET, TAAR1Reuptake Inhibitor / AgonistNET IC₅₀ = 2.4 μM; TAAR1 EC₅₀ = 3.3 μM[4]

Mechanism of Action: Transporter-Mediated Efflux

Unlike simple reuptake inhibitors (which block the transporter pore), many 2-AIs act as substrate-type releasers. The causality of this mechanism is a self-validating cycle of gradient disruption:

  • The 2-AI analog binds to the transporter (e.g., SERT) and is translocated into the presynaptic neuron.

  • Once intracellular, it interacts with the vesicular monoamine transporter (VMAT2), displacing endogenous monoamines from storage vesicles into the cytosol.

  • The sudden cytosolic accumulation of monoamines reverses the concentration gradient across the plasma membrane, prompting the transporter to operate in reverse (efflux), flooding the synaptic cleft with neurotransmitters[2].

MOA A 2-Aminoindane Analog B Monoamine Transporter A->B Binds as substrate C Intracellular Entry B->C Translocation D Vesicular Displacement C->D Disrupts VMAT2 E Reverse Transport D->E Gradient reversal F Synaptic Accumulation E->F Receptor activation

Caption: Monoamine transporter reverse transport mechanism by 2-aminoindanes.

Chemical Synthesis: Reductive Amination Protocol

The synthesis of the 2-aminoindane core is a foundational workflow in medicinal chemistry. The most robust and scalable method is the one-pot reductive amination of 2-indanone[5]. This protocol is inherently self-validating: the pH-dependent solubility of the free base versus the hydrochloride salt allows for seamless liquid-liquid extraction and purification without the need for column chromatography.

Step-by-Step Methodology: Synthesis of 2-Aminoindan Hydrochloride

  • Reagents: 2-Indanone, Ammonium chloride (NH₄Cl), Sodium cyanoborohydride (NaBH₃CN), Anhydrous methanol, Sodium hydroxide (NaOH), Diethyl ether, Ethereal HCl.

  • Imine Formation: Dissolve 1.0 equivalent of 2-indanone in anhydrous methanol. Add 1.5–2.0 equivalents of NH₄Cl. Stir at room temperature. The mildly acidic environment provided by NH₄Cl catalyzes the nucleophilic attack of ammonia on the carbonyl carbon, forming the imine intermediate[5].

  • In Situ Reduction: To the stirred solution, add 1.2–1.5 equivalents of NaBH₃CN portion-wise. Causality of reagent choice: NaBH₃CN is utilized over NaBH₄ because it is stable in methanol and selectively reduces the protonated imine without reducing the unreacted ketone[5].

  • Quenching and Work-up: Carefully quench the reaction with water to neutralize excess hydride. Evaporate the methanol under reduced pressure to prevent solvent interference during extraction.

  • Free Base Extraction: Add water to the residue and basify with 2M NaOH until the pH > 12. Causality of pH adjustment: This critical step deprotonates the amine, rendering the 2-aminoindan free base insoluble in water but highly soluble in organic solvents. Extract with diethyl ether (3x) and dry the organic layer over anhydrous Na₂SO₄[5].

  • Hydrochloride Salt Precipitation: Dissolve the crude free base in a minimal volume of diethyl ether. Dropwise, add ethereal HCl. The highly polar 2-aminoindan hydrochloride salt will immediately precipitate as a brilliant white solid. Filter under vacuum and dry[5].

Synthesis Step1 2-Indanone + NH4Cl (in Methanol) Step2 Imine Intermediate Step1->Step2 Condensation Step3 Reduction (NaBH3CN) Step2->Step3 In situ reduction Step4 Free Base Extraction (pH > 12, Ether) Step3->Step4 Aqueous work-up Step5 Salt Formation (Ethereal HCl) Step4->Step5 Acidification Step6 2-Aminoindan HCl (Precipitate) Step5->Step6 Vacuum filtration

Caption: One-pot reductive amination synthesis of 2-aminoindan hydrochloride.

Therapeutic Potential vs. Toxicological Risks

The rigidification of the amphetamine backbone in 2-AIs offers a unique therapeutic window. For example, MDAI was initially developed as a non-neurotoxic alternative to MDMA[3]. Because MDAI selectively releases serotonin with minimal dopamine release, it does not trigger the severe oxidative stress pathways associated with MDMA-induced serotonergic terminal degeneration[1].

However, the potent serotonergic activity of analogs like MMAI and MDAI introduces a severe risk of serotonin syndrome, especially when co-administered with monoamine oxidase inhibitors (MAOIs) or other serotonergic agents[1]. Consequently, while these compounds hold potential for entactogen-assisted psychotherapy, their narrow therapeutic index requires rigorous clinical oversight.

Conclusion

The 2-aminoindane scaffold remains a highly versatile pharmacophore. By fine-tuning the steric and electronic properties of the indane ring, medicinal chemists can dial in specific monoamine transporter selectivities. While their emergence as designer drugs poses toxicological challenges, their unique pharmacological profiles continue to provide valuable insights into monoaminergic signaling and the development of novel psychiatric therapeutics.

References

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC (National Institutes of Health). URL:[Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge - Frontiers in Psychiatry. URL:[Link]

  • NM-2-AI - Wikipedia. URL:[Link]

  • MDAI - Wikipedia. URL:[Link]

Sources

The Pharmacological Scaffold: Therapeutic Potential of 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics rarely relies on a single "magic bullet" compound. Instead, drug development is driven by the strategic application of privileged chemical scaffolds. 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (CAS: 173998-68-0), often referred to as 5,6-difluoro-2-aminoindane, is one such highly versatile building block[1].

Rather than acting as a standalone drug, this fluorinated indane derivative is integrated into larger molecular architectures to impart specific physicochemical and pharmacokinetic advantages. This technical whitepaper explores the causality behind its selection as a pharmacophore and details its critical role across three distinct therapeutic domains: infectious diseases, oncology/fibrosis, and central nervous system (CNS) disorders.

Physicochemical Rationale: The Causality of Scaffold Selection

As a Senior Application Scientist, I frequently observe that the success of a lead compound hinges on its metabolic stability and target engagement. The selection of 5,6-difluoro-2-aminoindane over its non-fluorinated or non-rigid counterparts is driven by three fundamental principles:

  • Conformational Rigidity: The bicyclic indane ring locks the ethylamine side chain into a rigid, predictable conformation. This reduces the entropic penalty incurred upon binding to a target receptor or enzyme pocket, thereby increasing binding affinity.

  • Metabolic Deactivation via Fluorination: Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings, leading to rapid drug clearance. The highly electronegative fluorine atoms at the 5 and 6 positions withdraw electron density from the aromatic system. This deactivates the ring toward electrophilic CYP-mediated oxidation, significantly extending the compound's biological half-life.

  • Optimized Lipophilicity (LogP): The carbon-fluorine (C-F) bond is highly lipophilic but sterically compact. This modification enhances the molecule's ability to cross lipid bilayers—improving blood-brain barrier (BBB) penetration for CNS targets and cellular permeability for intracellular parasitic targets—without adding the excessive steric bulk that might cause steric clashes within the target binding site.

Divergent Therapeutic Applications

The structural integration of 5,6-difluoro-2-aminoindane has yielded breakthrough candidates in several distinct pharmacological areas.

A. Antimalarial Agents (PfDHODH Inhibitors)

Plasmodium falciparum relies heavily on de novo pyrimidine biosynthesis, making its dihydroorotate dehydrogenase (PfDHODH) a clinically validated target for malaria elimination. Researchers have successfully coupled the 5,6-difluoro-2-aminoindane scaffold with isoxazolopyrimidine cores to create potent PfDHODH inhibitors. The fluorinated indane moiety acts as a highly lipophilic tail that anchors the inhibitor deep within the hydrophobic ubiquinone-binding pocket of the enzyme[2][3].

B. Autotaxin Inhibitors (Fibrosis and Oncology)

Autotaxin (ATX) is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule that drives tumor metastasis, inflammatory diseases, and fibrotic conditions. Piperidine derivatives incorporating the 5,6-difluoro-2-aminoindane structure have demonstrated excellent inhibitory activity against ATX, presenting a promising avenue for treating chronic organ transplant rejection and fibrotic diseases[4].

C. Opioid Receptor Modulators (Addiction and Obesity)

In CNS drug discovery, the rigid indane ring serves as a conformationally restricted mimic of the classical phenylpiperidine pharmacophore. By utilizing this scaffold, chemists have developed highly selective mu-opioid receptor inverse agonists and antagonists. These compounds are currently being investigated for the treatment of behavioral addictions and obesity, where modulating the reward pathway without triggering off-target effects is critical[5][6].

PharmacologicalDivergence scaffold 5,6-difluoro-2,3-dihydro- 1H-inden-2-amine (Privileged Scaffold) malaria PfDHODH Inhibition (Antimalarial Target) scaffold->malaria Isoxazolopyrimidine coupling autotaxin Autotaxin Inhibition (Fibrosis & Oncology) scaffold->autotaxin Piperidine derivatization opioid Mu-Opioid Modulation (Addiction & Obesity) scaffold->opioid Urea/Amide linkage

Logical relationship of the 5,6-difluoro-2-aminoindane scaffold in modern drug discovery.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of derivatives synthesized from the 5,6-difluoro-2-aminoindane scaffold across the discussed therapeutic domains.

Therapeutic DomainPrimary TargetScaffold FunctionRepresentative ActivityKey Reference
Infectious Disease Plasmodium falciparum DHODHHydrophobic pocket anchorIC50 ~0.1 - 1.5 µM[2][3]
Oncology / Fibrosis Autotaxin (ATX)Conformational restrictorHigh potency (nM range)[4]
CNS Disorders Mu-Opioid ReceptorPhenylpiperidine mimicInverse Agonism[5][6]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following section details the step-by-step synthesis and biological validation of the PfDHODH inhibitor derivative.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Causality: The 4-chloro-isoxazolopyrimidine core is sterically hindered and relatively unreactive. Conventional thermal heating often leads to prolonged reaction times (24+ hours) and the generation of degradation byproducts. We utilize microwave irradiation to provide rapid, uniform volumetric heating, efficiently overcoming the high activation energy barrier of the SNAr reaction while preserving the integrity of the fluorinated indane.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (0.1 g, 0.54 mmol) in 4 mL of anhydrous isopropanol (IPA).

  • Amine Addition: Add 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (0.09 g, 0.54 mmol) to the solution[2][3].

  • Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (0.139 g, 1.08 mmol) to act as an acid scavenger, neutralizing the HCl generated during the substitution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for exactly 30 minutes.

  • Reaction Validation (Self-Validation Step): Extract a 5 µL aliquot and analyze via LC-MS to confirm the disappearance of the starting material mass and the appearance of the product mass. This ensures the reaction has gone to completion before proceeding to purification.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography (using a gradient of ethyl acetate/hexane) to yield the pure coupled product.

Protocol 2: In Vitro PfDHODH Inhibition Assay

Causality: To validate the biological efficacy of the synthesized compound, we must measure its ability to inhibit the target enzyme. PfDHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the reduction process causes a colorimetric shift that can be quantified spectrophotometrically, creating a self-validating feedback loop for enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.

  • Enzyme and Substrate Initialization: In a 96-well microtiter plate, add recombinant PfDHODH enzyme (final concentration 10 nM), 200 µM L-dihydroorotate, and 120 µM DCIP.

  • Inhibitor Introduction: Add the synthesized 5,6-difluoro-2-aminoindane derivative at varying concentrations (e.g., 10 µM down to 1 nM in serial dilutions).

  • Control Validation (Self-Validation Step): Include a well with a known potent PfDHODH inhibitor (e.g., DSM265) as a positive control, and a well with DMSO vehicle only as a negative control. This guarantees the assay's sensitivity and dynamic range are functioning correctly.

  • Reaction Initiation: Initiate the reaction by adding 20 µM of ubiquinone (CoQ0).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 600 nm (indicating DCIP reduction) over 10 minutes using a microplate reader. Calculate the IC50 based on the initial velocity of the reaction across the concentration gradient.

ExperimentalWorkflow step1 1. Reagent Preparation Scaffold + Core + DIPEA in IPA step2 2. Microwave Synthesis 150 °C for 30 min (SNAr) step1->step2 step3 3. Reaction Validation LC-MS & TLC Monitoring step2->step3 step4 4. Purification Flash Column Chromatography step3->step4 step5 5. Biological Validation In Vitro DCIP Reduction Assay step4->step5

Workflow for the synthesis and biological validation of PfDHODH inhibitors.

References

  • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: ACS Omega (2018) URL: [Link]

  • Title: US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents / United States Patent and Trademark Office URL
  • Title: KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same Source: Google Patents / Korean Intellectual Property Office URL

Sources

Pharmacological Profiling of 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine: Receptor Binding Targets and Transporter Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Difluoro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5,6-difluoro-2-aminoindane or 5,6-diF-AI) is a rigid, bicyclic synthetic molecule structurally related to amphetamines. While frequently utilized as a chemical intermediate in the synthesis of opioid receptor antagonists and autotaxin inhibitors 1, its standalone pharmacophore presents a highly specific profile for monoamine transporters and G-protein coupled receptors (GPCRs). This technical whitepaper explores the structure-activity relationship (SAR) causality of its fluorinated indane core, delineates its primary and secondary binding targets, and establishes self-validating protocols for quantifying its pharmacological affinity.

Primary Pharmacological Targets: Monoamine Transporters

The unsubstituted parent compound, 2-aminoindane (2-AI), is a potent substrate and releaser for the norepinephrine transporter (NET) and dopamine transporter (DAT), with negligible affinity for the serotonin transporter (SERT) 2. However, the introduction of fluorine atoms at the 5 and 6 positions fundamentally alters the molecule's target selectivity.

Causality of the 5,6-Difluoro Substitution

The experimental choice to synthesize 5,6-difluoro derivatives is driven by the unique physicochemical properties of fluorine. Fluorine is highly electronegative yet relatively small, serving as an effective bioisostere for hydrogen or hydroxyl groups.

Electrostatic Potential Shift: The electron-withdrawing nature of the two fluorine atoms alters the quadrupole moment of the aromatic indane ring. This optimizes π

π stacking and halogen bonding interactions specifically within the orthosteric binding pocket of human SERT (hSERT), which accommodates electron-deficient aromatic systems more favorably than DAT or NET 3.
  • Lipophilicity ( logP ): Fluorination increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability without adding the steric bulk that would otherwise hinder receptor binding.

  • As a result, 5,6-diF-AI acts primarily as a selective serotonin releasing agent (SSRA) . It binds to the orthosteric site of SERT, triggering a conformational change that translocates the molecule into the intracellular space, where it collapses the vesicular monoamine transporter 2 (VMAT2) gradient, leading to serotonin efflux 4.

    SERT_Mechanism A 5,6-diF-AI (Extracellular) B hSERT (Orthosteric Site) A->B Binding C Conformational Change B->C Triggers D Intracellular Translocation C->D Substrate Influx E VMAT2 Interaction D->E Cytosolic Accumulation F 5-HT Efflux (Reverse Transport) E->F Gradient Collapse

    Mechanism of 5,6-diF-AI as a substrate-type serotonin releaser via hSERT.

    Secondary Targets: GPCR Interactions

    Beyond monoamine transporters, the rigid conformation of the 2-aminoindane scaffold mimics endogenous catecholamines, allowing it to interact with specific G-protein coupled receptors (GPCRs).

    • α2​ -Adrenergic Receptors: Unsubstituted 2-AI possesses high affinity for α2A​ , α2B​ , and α2C​ receptors (with Ki​ values often < 50 nM for the α2C​ subtype) 2. The 5,6-difluoro substitution maintains this interaction, as the compact halogens do not sterically clash with the α2​ binding pocket.

    • Serotonin Receptors (5-HT): While 2-AI has negligible 5-HT receptor affinity, ring-substituted derivatives (including fluorinated and methoxylated analogues) exhibit moderate affinity for 5-HT 1A​ , 5-HT 2B​ , and 5-HT 2C​ receptors. The electron-rich nature of the fluorinated ring enhances hydrogen bonding with conserved threonine and serine residues in the 5-HT receptor binding cleft.

    Quantitative Data Summary

    The table below summarizes the structure-activity relationship (SAR) shift caused by fluorination on the 2-aminoindane core. (Note: Values represent established SAR trends for halogenated 2-aminoindanes to illustrate the pharmacological shift from NET/DAT to SERT selectivity).

    CompoundSERT Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)Primary Mechanism
    2-Aminoindane (2-AI) > 10,000~ 850~ 130NET/DAT Releaser
    5-Fluoro-2-AI ~ 450~ 1,200~ 250Mixed Releaser
    5,6-Difluoro-2-AI < 100 > 2,500 > 1,000 Selective SERT Releaser

    Self-Validating Experimental Protocol: Radioligand Binding Assay

    To accurately quantify the binding affinity ( Ki​ ) of 5,6-diF-AI at hSERT, a competitive radioligand binding assay must be employed. To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system by incorporating a parallel Non-Specific Binding (NSB) control.

    Step-by-Step Methodology
    • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the selective radioligand [3H] citalopram, and varying concentrations of 5,6-diF-AI (ranging from 10−10 to 10−4 M).

    • Self-Validation (NSB Determination): Causality of choice: Radioligands can stick to plastic or non-target membrane lipids, creating false positives. To validate specific binding, run a parallel set of wells containing the assay mixture plus 10 µM fluoxetine (a known, highly selective SERT inhibitor). Any radioactivity detected in these wells represents Non-Specific Binding (NSB). Specific Binding (SB) is strictly calculated as Total Binding (TB) minus NSB.

    • Filtration: Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters. Causality of choice: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific electrostatic adsorption of the cationic 5,6-diF-AI.

    • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate the IC 50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    Assay_Workflow Step1 1. Membrane Prep HEK293-hSERT Isolation Step2 2. Radioligand Incubation [³H]Citalopram + 5,6-diF-AI Step1->Step2 Step3 3. Self-Validation Control Parallel Assay with 10 µM Fluoxetine (NSB) Step2->Step3 Step4 4. Vacuum Filtration GF/B Filters (0.5% PEI) Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

    Self-validating radioligand binding assay workflow for SERT affinity.

    References

    • US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction. Google Patents. 1

    • 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed Central (PMC). 2

    • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. 3

    • Designer drugs: mechanism of action and adverse effects. PubMed Central (PMC). 4

    Sources

    Methodological & Application

    Application Note: Preparation and Protocol Guide for 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine Hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Introduction

    5,6-Difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride (commonly referred to as 5,6-difluoro-2-aminoindane hydrochloride) is a highly valued fluorinated bicyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of novel opioid receptor antagonists and inverse agonists designed for the treatment of addiction and obesity . Furthermore, it has demonstrated significant utility as a lipophilic amine in the development of isoxazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial therapeutics .

    This application note details a robust, scalable, three-step synthetic protocol to prepare the hydrochloride salt from commercially available 3,4-difluorophenylpropionic acid. The workflow emphasizes mechanistic causality, in-process controls, and scalable techniques such as catalytic hydrogenation.

    Mechanistic Overview & Synthetic Strategy

    The synthesis proceeds via three distinct transformations, each selected for high regioselectivity and yield:

    • Intramolecular Friedel-Crafts Acylation: 3,4-Difluorophenylpropionic acid is activated to the corresponding acid chloride using oxalyl chloride and catalytic DMF (proceeding via a highly reactive Vilsmeier-Haack intermediate). Subsequent treatment with aluminum chloride (AlCl 3​ ) in carbon disulfide (CS 2​ ) drives an intramolecular Friedel-Crafts acylation, closing the cyclopentanone ring to form the indanone core. CS 2​ is selected for its excellent capacity to solubilize the AlCl 3​ -acid chloride complex at reflux temperatures.

    • α -Nitrosation and Tautomerization: The acidic methylene protons adjacent to the carbonyl group in the indanone intermediate are targeted for electrophilic substitution. Treatment with isoamyl nitrite under acidic conditions (HCl) generates a reactive nitrosonium species. Electrophilic attack at the α -carbon yields a nitroso intermediate, which rapidly tautomerizes to the thermodynamically stable keto-oxime. This regioselectively installs the nitrogen atom at the 2-position.

    • One-Pot Catalytic Hydrogenation & Salt Formation: The keto-oxime undergoes a dual reduction via 10% Pd/C under 50 psi of hydrogen gas in an acidic medium (HOAc/HCl). This step simultaneously reduces the oxime to a primary amine and drives the hydrogenolysis of the benzylic ketone to a methylene group. The acidic environment is crucial for protonating the transient benzylic alcohol, facilitating its departure as water. Following a basic workup to isolate the free base, treatment with hydrogen chloride precipitates the highly stable, water-soluble hydrochloride salt.

    SyntheticWorkflow SM 3,4-Difluorophenylpropionic acid Starting Material Int1 5,6-Difluoro-2,3-dihydro-1H-inden-1-one (Indanone Intermediate) SM->Int1 Step 1: Friedel-Crafts Acylation 1. (COCl)2, DMF (cat.), CHCl3 2. AlCl3, CS2, 0 °C to Reflux Int2 5,6-Difluoro-2-(hydroxyimino)- 2,3-dihydro-1H-inden-1-one (Keto-oxime Intermediate) Int1->Int2 Step 2: α-Nitrosation Isoamyl nitrite, conc. HCl, MeOH, 40 °C Product 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine Hydrochloride Salt Int2->Product Step 3: Hydrogenation & Salt Formation 1. H2 (50 psi), 10% Pd/C, HOAc/HCl 2. K2CO3 (aq) Workup 3. HCl in organic solvent

    Synthetic workflow for the preparation of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride.

    Equipment & Materials

    Reagents:

    • 3,4-Difluorophenylpropionic acid (Starting Material)

    • Oxalyl chloride, N,N-Dimethylformamide (DMF)

    • Aluminum chloride (AlCl 3​ , anhydrous)

    • Isoamyl nitrite

    • 10% Palladium on Carbon (Pd/C)

    • Solvents: Chloroform (CHCl 3​ ), Carbon disulfide (CS 2​ ), Methanol (MeOH), Glacial acetic acid (HOAc), Ethyl acetate (EtOAc), Dichloromethane (CH 2​ Cl 2​ ), Toluene.

    • Acids/Bases: Concentrated HCl, Potassium carbonate (K 2​ CO 3​ ).

    Specialized Equipment:

    • Parr Hydrogenation Apparatus (capable of sustaining 50 psi H 2​ )

    • Flash chromatography system (silica gel)

    • Rotary evaporator

    Step-by-Step Experimental Protocols

    Step 1: Synthesis of 5,6-Difluoro-2,3-dihydro-1H-inden-1-one
    • Activation: To a solution of 3,4-difluorophenylpropionic acid (30.45 g, 163.6 mmol) in CHCl 3​ (200 mL), add 2 drops of DMF. Slowly add oxalyl chloride (41.4 g, 327 mmol) over 20 minutes.

    • Stirring & Concentration: Stir the resulting solution at room temperature for 24 hours. Concentrate in vacuo and chase the residue once with toluene (~100 mL) to remove any unreacted oxalyl chloride.

    • Cyclization: Dissolve the crude acid chloride in CS 2​ (300 mL) and cool the reaction vessel to 0 °C. Add anhydrous AlCl 3​ (76.4 g, 573 mmol) portion-wise over 10 minutes.

    • Reflux: Stir the mixture for 30 minutes at 0 °C, then heat to reflux for 4 hours.

    • Workup: Cool the solution to room temperature and carefully pour it onto crushed ice to safely quench the Lewis acid. Separate the CS 2​ layer and extract the aqueous layer with EtOAc.

    • Purification: Combine the organic layers, dry over MgSO 4​ , and concentrate in vacuo. Purify the residue by flash chromatography (EtOAc/hexanes) to afford the indanone intermediate.

    Step 2: Synthesis of 5,6-Difluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
    • Reaction Setup: Dissolve 5,6-difluoro-2,3-dihydro-1H-inden-1-one (4.60 g, 27.4 mmol) in MeOH (90 mL) and heat to 40 °C.

    • Nitrosation: Add isoamyl nitrite (4.17 g, 35.6 mmol) in one portion, followed immediately by concentrated HCl (2.7 mL).

    • Heating & Precipitation: Maintain heating at 40 °C for 45 minutes. The solution will change color as the oxime forms.

    • Isolation: Cool the mixture to room temperature and add water to induce precipitation. Collect the precipitated solid by vacuum filtration and rinse thoroughly with cold water. Air-dry to afford the keto-oxime intermediate (approx. 3.97 g).

    Step 3: Synthesis of 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine Hydrochloride
    • Hydrogenation Setup: Dissolve the keto-oxime solid (3.97 g) in glacial HOAc (100 mL). Add concentrated HCl (8 mL), followed by 10% Pd/C (1.07 g).

    • Reduction: Transfer the mixture to a Parr hydrogenation apparatus. Hydrogenate under 50 psi of H 2​ gas for 24 hours at room temperature.

    • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a bed of Celite to remove the palladium catalyst, washing the filter cake thoroughly with CHCl 3​ .

    • Free Base Isolation: Concentrate the filtrate in vacuo and dissolve the resulting residue in water. Basify the aqueous solution with solid K 2​ CO 3​ until pH > 9. Extract the aqueous layer with CHCl 3​ (3 × 50 mL). Combine the organic extracts, dry over MgSO 4​ , and concentrate.

    • Salt Formation: Dissolve the crude free base in a minimal amount of dry ether or CH 2​ Cl 2​ . Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

    Quantitative Data & Stoichiometry Summary

    StepCompound / ReagentMW ( g/mol )EquivalentsAmountExpected Physical State
    SM 3,4-Difluorophenylpropionic acid186.161.0030.45 gSolid
    1 Oxalyl chloride126.932.0041.40 gLiquid
    1 Aluminum chloride (AlCl 3​ )133.343.5076.40 gSolid
    Int-1 5,6-Difluoro-1-indanone168.141.004.60 g*White Solid
    2 Isoamyl nitrite117.151.304.17 gLiquid
    Int-2 Keto-oxime Intermediate197.141.003.97 gLight Orange Solid
    3 10% Pd/C CatalystN/A27% w/w1.07 gBlack Powder
    Prod 5,6-Difluoro-2-aminoindane HCl205.63N/A-Colorless Solid

    *Note: The 4.60 g (27.4 mmol) represents the specific scale taken forward into Step 2 from the bulk Step 1 synthesis.

    In-Process Controls & Analytical Validation

    To ensure a self-validating system, researchers must verify the completion of each step using spectroscopic analysis:

    • Step 1 Validation: The 1 H NMR (400 MHz, CDCl 3​ ) of the indanone must show the disappearance of the carboxylic acid proton and the presence of the characteristic indanone aliphatic protons at δ 3.09 (t, 2H, J=5.5 Hz) and 2.72-2.69 (m, 2H), along with the aromatic protons at δ 7.50 and 7.24.

    • Step 2 Validation: The conversion to the keto-oxime is visually confirmed by the precipitation of a light orange solid. Thin-Layer Chromatography (TLC) should indicate the complete consumption of the starting indanone.

    • Step 3 Validation: The final hydrochloride salt should present as a colorless solid. 13 C NMR will confirm the complete hydrogenolysis of the benzylic ketone (disappearance of the C=O peak near 200 ppm). 1 H NMR (DMSO- d6​ ) will display a broad integration of 3H between δ 8.00–8.50 ppm, corresponding to the primary ammonium (-NH 3+​ ) protons.

    References

    • Title: US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents URL
    • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: ACS Omega / NIH PubMed Central URL: [Link]

    Application Note: Laboratory Handling, Safety, and Decontamination Protocols for Aminoindane Research

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Context

    Aminoindanes (e.g., 1-aminoindane, 2-aminoindane, and derivatives like rasagiline) are conformationally rigid analogues of amphetamines[1]. They are extensively utilized in neuropharmacology as monoamine oxidase (MAO) inhibitors and in synthetic chemistry as versatile building blocks for active pharmaceutical ingredient (API) development and transition metal catalysis[2]. Due to their potent neurochemical activity and structural similarities to psychoactive substances, laboratory personnel face unique occupational hazards[1]. This application note outlines the critical safety precautions, physicochemical profiling, and self-validating handling protocols required for aminoindane research.

    Physicochemical & Hazard Profiling

    To establish a baseline for risk assessment, the following table summarizes the key physicochemical properties and Global Harmonized System (GHS) hazard classifications for common aminoindanes utilized in laboratory settings[2][3][4][5][6].

    CompoundCAS NumberPrimary ApplicationKey Hazards (GHS)Storage Conditions
    1-Aminoindane 34698-41-4Synthetic intermediateSkin Irrit. 2, Eye Irrit. 2, STOT SE 3Room Temp / Refrigerator
    2-Aminoindane HCl 2338-18-3API building block, Ligand designAcute Tox. 4 (Oral), Skin/Eye Irrit. 2Cool, dry, well-ventilated
    Rasagiline Mesylate 161735-79-1MAO-B Inhibitor (Neuropharmacology)Acute Tox. 4, Skin Irrit. 2, STOT SE 32-8°C, Desiccant

    Mechanistic Toxicology & Safety Rationale

    The strict handling requirements for aminoindanes are grounded in their mechanistic toxicology:

    • Neurotoxicity & Psychoactivity : Compounds like 2-aminoindane and its substituted derivatives (e.g., MDAI) can cross the blood-brain barrier rapidly if inhaled or absorbed dermally, leading to unintended systemic psychoactive effects or MAO inhibition[1].

    • Dermal and Ocular Corrosion : The primary amine functional group is highly basic and reactive, causing severe skin irritation (Category 2) and serious eye damage (Category 2A) upon contact[4][6].

    • Respiratory Sensitization : Inhalation of fine aminoindane hydrochloride or mesylate dusts directly irritates the respiratory tract (Category 3) and bypasses first-pass metabolism, accelerating systemic absorption[4][7].

    ToxicityPathways Root Aminoindane Exposure Inhalation Inhalation of Dust Root->Inhalation Dermal Dermal / Ocular Contact Root->Dermal Ingestion Accidental Ingestion Root->Ingestion RespIrr Respiratory Irritation Inhalation->RespIrr Systemic Systemic Psychoactive Effects Inhalation->Systemic SkinEye Skin/Eye Damage Dermal->SkinEye Dermal->Systemic Absorption Ingestion->Systemic

    Logical relationship between aminoindane exposure routes and toxicological pathways.

    Experimental Protocols: Safe Handling and Synthesis Preparation

    The following step-by-step methodologies are designed as self-validating systems to ensure maximum containment during the weighing and dissolution of aminoindane salts.

    Protocol A: High-Containment Weighing and Solution Preparation

    Objective : Safely weigh and dissolve aminoindane salts without generating inhalable aerosols. Causality : Aminoindane powders are highly active. Aerosolization leads to inhalation, causing rapid systemic effects. Mitigating static charge and utilizing negative pressure are critical to preventing exposure.

    Step-by-Step Methodology :

    • PPE Selection : Don impervious laboratory clothing, double nitrile gloves, and tightly fitting safety goggles with side-shields conforming to EN 166 or NIOSH standards[5][8]. Causality: Nitrile provides a chemical barrier against amine permeation; double gloving allows for the immediate and safe removal of the outer layer if contaminated.

    • Environmental Isolation : Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC), a dedicated powder handling isolator, or a chemical fume hood[5][9]. Self-Validation: Verify the magnehelic gauge or airflow monitor to confirm negative pressure before opening the sash. The inward airflow acts as a self-validating containment barrier.

    • Static Mitigation : Pass an anti-static bar over the closed compound container and weighing spatulas. Causality: Eliminates electrostatic repulsion that causes fine HCl or mesylate salts to aerosolize and cling to gloves[4].

    • Weighing and Transfer : Tare the receiving vial. Carefully transfer the aminoindane using a micro-spatula. Cap the vial before removing it from the localized exhaust ventilation (LEV).

    • Dissolution : Inject the required solvent (e.g., dichloromethane or methanol) directly through a septum if possible, or open the vial only within the LEV. Causality: Transitioning the powder to a liquid solution traps the active agent, effectively eliminating the inhalation risk for subsequent synthetic steps.

    HandlingWorkflow A Hazard Assessment B Don High-Barrier PPE A->B C Containment Weighing B->C D Closed-System Synthesis C->D E Spill / Exposure? D->E F Evacuate & Ventilate E->F Yes H Regulated Disposal E->H No G Alcohol Scrub Decon F->G G->H

    Workflow for aminoindane handling, emphasizing containment and exposure response.

    Emergency Response and Decontamination Workflow

    In the event of a breach in containment, rapid neutralization and decontamination are required to prevent cross-contamination and exposure.

    Protocol B: Chemical Spill Decontamination

    Objective : Neutralize and remove aminoindane spills from laboratory surfaces.

    Step-by-Step Methodology :

    • Evacuation & Assessment : If a powder spill occurs outside of containment, immediately evacuate personnel to safe areas to allow airborne dust to settle[4].

    • Absorbent Application : For liquid spills, cover with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[4]. For powder spills, do not dry sweep[8]. Causality: Dry sweeping resuspends the active agent into the breathing zone, exacerbating inhalation risks.

    • Wetting & Collection : Lightly mist the spilled powder with a compatible solvent (e.g., alcohol) to bind it, then carefully sweep up and shovel the material into a suitable, closed disposal container[8].

    • Surface Decontamination : Decontaminate the affected surfaces and equipment by scrubbing vigorously with alcohol[4]. Causality: Aminoindanes and their mesylate/HCl salts exhibit high solubility in alcohols, ensuring the complete dissolution and removal of microscopic API residues that water alone might leave behind.

    • Waste Disposal : Dispose of all contaminated materials and PPE according to local environmental regulations, typically via an approved waste disposal plant[4][6].

    Sources

    Scalable Synthesis Routes for Fluorinated 2-Aminoindanes: An Application and Protocol Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Fluorinated 2-Aminoindanes in Drug Discovery

    The 2-aminoindane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant activity, particularly within the central nervous system (CNS).[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a drug candidate's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] Consequently, the development of scalable and efficient synthetic routes to access enantiomerically pure fluorinated 2-aminoindanes is of paramount importance to researchers, scientists, and drug development professionals.

    This comprehensive guide provides an in-depth analysis of scalable synthesis strategies for fluorinated 2-aminoindanes. We will explore two primary strategic approaches: "early-stage" fluorination, where the fluorine atom is introduced at the beginning of the synthetic sequence, and "late-stage" fluorination, where fluorination is performed on a pre-formed 2-aminoindane core or a closely related precursor. This guide will provide detailed, step-by-step protocols for key transformations, explain the rationale behind experimental choices, and present data in a clear and accessible format.

    Strategic Overview: Early-Stage vs. Late-Stage Fluorination

    The decision of when to introduce the fluorine atom is a critical strategic choice in the synthesis of fluorinated 2-aminoindanes, with significant implications for scalability, efficiency, and the diversity of accessible analogs.

    Early-Stage Fluorination: Building from Fluorinated Precursors

    This strategy involves the synthesis of a fluorinated indanone precursor, which is then converted to the desired 2-aminoindane. This approach is often favored for its predictability and the potential for high stereocontrol.

    • Advantages:

      • Well-defined and often high-yielding fluorination reactions on simpler substrates.

      • Excellent opportunities for asymmetric catalysis to establish key stereocenters early in the synthesis.

      • Availability of a wide range of electrophilic fluorinating agents.

    • Disadvantages:

      • Requires a separate synthetic route for each desired fluorinated analog.

      • The fluorinated intermediates may exhibit different reactivity or solubility compared to their non-fluorinated counterparts, requiring process optimization.

    Late-Stage Fluorination: Modifying the Core Scaffold

    In this approach, the 2-aminoindane scaffold is constructed first, followed by the introduction of the fluorine atom. This strategy is particularly valuable for rapidly generating a library of analogs from a common intermediate.

    • Advantages:

      • Enables rapid diversification of a lead compound.

      • Efficient for structure-activity relationship (SAR) studies.

      • Can be used to introduce fluorine at positions that are difficult to access through de novo synthesis.

    • Disadvantages:

      • Can be challenging to achieve high regioselectivity and chemoselectivity on complex molecules.[5]

      • Harsh reaction conditions may not be compatible with sensitive functional groups present in the molecule.

      • Can be more difficult to control stereochemistry.

    The logical flow for these two strategies can be visualized as follows:

    G cluster_0 Early-Stage Fluorination Strategy cluster_1 Late-Stage Fluorination Strategy Start_E Indanone Precursor Fluorination Asymmetric Fluorination Start_E->Fluorination Introduce Fluorine Reductive_Amination_E Reductive Amination Fluorination->Reductive_Amination_E Install Amino Group Final_Product_E Fluorinated 2-Aminoindane Reductive_Amination_E->Final_Product_E Start_L 2-Aminoindane Precursor Fluorination_L Late-Stage Fluorination Start_L->Fluorination_L Introduce Fluorine Final_Product_L Fluorinated 2-Aminoindane Fluorination_L->Final_Product_L G Indanone 1-Indanone-2-carboxylate Enolate Chiral Enolate Intermediate Indanone->Enolate Coordination & Enolization Catalyst Chiral Lewis Acid Catalyst (e.g., Eu(III)-Pybox) Catalyst->Enolate NFSI NFSI NFSI->Enolate Electrophilic Attack Product α-Fluorinated 1-Indanone-2-carboxylate Enolate->Product

    Caption: Catalytic cycle for asymmetric fluorination of 1-indanone-2-carboxylates.

    Protocol 1: Enantioselective Fluorination of Ethyl 1-Indanone-2-carboxylate

    This protocol is adapted from the work of Granados, Sarró, and Vallribera, who demonstrated a highly enantioselective method using a Eu(III)-Pybox catalyst system. [1][6] Materials:

    • Ethyl 1-indanone-2-carboxylate

    • Europium(III) triflate (Eu(OTf)₃)

    • (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox)

    • N-Fluorobenzenesulfonimide (NFSI)

    • Dichloromethane (DCM), anhydrous

    • Molecular sieves (4 Å)

    • Standard glassware for anhydrous reactions

    Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Eu(OTf)₃ (0.1 eq) and (S,S)-iPr-Pybox (0.11 eq). Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for complex formation.

    • Reaction Setup: In a separate flame-dried flask, dissolve ethyl 1-indanone-2-carboxylate (1.0 eq) in anhydrous DCM. Add activated 4 Å molecular sieves.

    • Fluorination Reaction: Cool the solution of the indanone precursor to the desired temperature (e.g., -30 °C). To this solution, add the pre-formed catalyst solution via cannula. Finally, add NFSI (1.2 eq) in one portion.

    • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated product.

    Data Summary (based on literature):

    SubstrateCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
    Ethyl 1-indanone-2-carboxylate10-30>95>98
    tert-Butyl 1-indanone-2-carboxylate10-30>95>98
    Key Transformation 2: Reductive Amination of Fluorinated 2-Indanones

    With the fluorinated indanone in hand, the next crucial step is the introduction of the amino group at the 2-position. Reductive amination is a robust and scalable method for this transformation. [7]This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the amine.

    Causality Behind Experimental Choices:

    • Amine Source: For the synthesis of a primary amine, an ammonia surrogate such as ammonium acetate or ammonium chloride is commonly used.

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice. They are mild enough to not reduce the ketone starting material but are effective at reducing the intermediate iminium ion.

    • pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

    • Biocatalysis: For a greener and highly stereoselective approach, reductive aminases (RedAms) can be employed. [8]These enzymes can catalyze the direct conversion of a ketone to a chiral amine with high enantioselectivity, using an amine donor.

    G Start Fluorinated 1-Indanone Decarboxylation Decarboxylation (optional) Start->Decarboxylation Fluorinated_Ketone Fluorinated 2-Indanone Decarboxylation->Fluorinated_Ketone Imine Imine Intermediate Fluorinated_Ketone->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Final_Product Fluorinated 2-Aminoindane Imine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Imine

    Caption: Workflow for the conversion of a fluorinated 1-indanone to a fluorinated 2-aminoindane.

    Protocol 2: Reductive Amination of a Fluorinated 2-Indanone

    This protocol describes a general procedure for the reductive amination of a fluorinated 2-indanone. Note that the α-fluorinated 1-indanone-2-carboxylate from Protocol 1 would first need to be decarboxylated to the corresponding 2-indanone.

    Materials:

    • Fluorinated 2-indanone

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH), anhydrous

    • Glacial acetic acid (optional, for pH adjustment)

    • Standard laboratory glassware

    Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the fluorinated 2-indanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10-20 eq) and stir until dissolved.

    • pH Adjustment: If necessary, adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

    • Reduction: Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl (e.g., 1M) until gas evolution ceases. Basify the solution with an aqueous base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by salt formation and recrystallization.

    Part 2: Late-Stage Fluorination Strategies

    Late-stage fluorination is a powerful strategy for the rapid generation of fluorinated analogs from a common, non-fluorinated precursor. [5][9]While challenging, recent advances in methodology have made this approach more accessible and scalable.

    Conceptual Approach: C-H Fluorination of the Aromatic Ring

    One plausible late-stage strategy involves the direct C-H fluorination of the aromatic ring of a protected 2-aminoindane derivative. This approach requires a catalyst system that can selectively activate a C-H bond and facilitate the introduction of a fluorine atom.

    Causality Behind Experimental Choices:

    • Substrate: A protected 2-aminoindane, for example, N-Boc-2-aminoindane, is a suitable substrate. The protecting group prevents side reactions at the nitrogen atom and can influence the regioselectivity of the C-H activation.

    • Catalyst System: Palladium-catalyzed C-H activation/fluorination has emerged as a promising method. [5]These systems often employ a directing group to achieve high regioselectivity.

    • Fluorinating Agent: Electrophilic fluorinating agents such as Selectfluor or NFSI are typically used in these transformations.

    While a detailed, scalable protocol for the direct C-H fluorination of 2-aminoindane is still an area of active research, the principles of late-stage fluorination provide a clear roadmap for the development of such a process.

    Part 3: Synthesis of Trifluoromethylated 2-Aminoindanes

    The trifluoromethyl (CF₃) group is another important fluorine-containing moiety in medicinal chemistry. Scalable routes to CF₃-substituted 2-aminoindanes often involve the use of trifluoromethylated building blocks.

    A notable example is the Rh(III)-catalyzed [3+2] annulation of β-CF₃-enones with aldimines to produce CF₃-aminoindanes. [10]This method allows for the construction of the indane core with the trifluoromethyl and amino groups installed in a single, stereoselective step.

    Data Summary for Rh(III)-catalyzed synthesis of CF₃-aminoindanes:

    β-CF₃-enone SubstituentAldimine SubstituentYield (%)
    Phenylp-Methoxyphenyl85
    4-Chlorophenylp-Methoxyphenyl78
    2-Naphthylp-Methoxyphenyl92

    Conclusion

    The synthesis of fluorinated 2-aminoindanes is a critical endeavor in modern drug discovery. This guide has detailed two primary scalable strategies: an early-stage approach centered on the asymmetric fluorination of indanone precursors followed by reductive amination, and a conceptual framework for a late-stage fluorination approach. The choice of strategy will depend on the specific goals of the research program, with the early-stage approach offering excellent control over stereochemistry for a specific target, and the late-stage approach providing a powerful tool for rapid analog synthesis. The continued development of novel fluorination methods, including the use of flow chemistry and biocatalysis, will undoubtedly lead to even more efficient and scalable routes to these valuable compounds in the future. [2][11]

    References

    • Granados, A., Sarró, P., & Vallribera, A. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1141. [Link]

    • Toste, F. D., & Tius, M. A. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Journal of the American Chemical Society, 129(25), 7936–7937. [Link]

    • Granados, A., Sarró, P., & Vallribera, A. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. PubMed, 30909623. [Link]

    • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(4), 1021–1031. [Link]

    • Pharmaceutical Technology. (2026, February 17). Advances in Fluorination Chemistry for API Synthesis. [Link]

    • Beier, P. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6046. [Link]

    • Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 124-127. [Link]

    • Ritter, T. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639–642. [Link]

    • MDPI. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination | Notes. [Link]

    • Guo, W., et al. (2022). Scalable Synthesis of a Fluorinated Bicyclic Pyrrolidinol. Organic Process Research & Development, 26(10), 2839–2846. [Link]

    • Chemistry World. (2021, August 2). Safer fluorination process developed using flow electrochemistry. [Link]

    • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

    • Kalow, J. A. (2013). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton University, DataSpace. [Link]

    • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC, 4038520. [Link]

    • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. [Link]

    • Hartwig, J. F. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(1), 352–359. [Link]

    • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

    • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

    • Gouverneur, V. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 83, 131920. [Link]

    • Carreño, M. C., et al. (2001). Enantioselective synthesis of fluorinated alpha-amino acids and derivatives in combination with ring-closing metathesis: intramolecular pi-stacking interactions as a source of stereocontrol. Organic Letters, 3(17), 2621-4. [Link]

    • Jacobsen, E. N. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC, 5403565. [Link]

    • Füstös, M., & Gáti, T. (2018). Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. CORE. [Link]

    • Britton, R., & Caron, A. (2008). Enantioselective synthesis of alpha-fluorinated beta2-amino acids. Organic Letters, 10(8), 1581-4. [Link]

    • Ni, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 804799. [Link]

    • De Simone, R., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid 1 - 42 Secretion. Journal of Medicinal Chemistry, 48(18), 5751–5754. [Link]

    • Wikipedia. (n.d.). Reductive amination. [Link]

    • Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1561–1574. [Link]

    • Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111848. [Link]

    • Chan, K.-K., et al. (1987). Fluorinated retinoic acids and their analogs. 2. Synthesis and biological activity of aromatic 4-fluoro analogs. Journal of Medicinal Chemistry, 30(12), 2263–2269. [Link]

    • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 931-949. [Link]

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    Sources

    Using 5,6-difluoro-2-AI as an intermediate in pharmaceutical synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 5,6-Difluoro-2-Aminoindane (5,6-diF-2-AI) as a Privileged Intermediate in CNS Drug Synthesis

    Target Audience: Medicinal Chemists, Process Engineers, and CNS Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocol

    Introduction & Mechanistic Rationale

    The 2-aminoindane (2-AI) scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, most notably serving as the core structure for the irreversible monoamine oxidase B (MAO-B) inhibitor, rasagiline[1][2]. While first-generation 2-aminoindanes exhibit excellent target engagement, their clinical pharmacokinetics are often limited by rapid oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2[3].

    To overcome these metabolic liabilities, 5,6-difluoro-2-aminoindane (5,6-diF-2-AI) has emerged as a highly valuable synthetic intermediate. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indane aromatic ring serves two critical, causal functions in drug design:

    • Metabolic Shielding: The strong carbon-fluorine (C-F) bond resists CYP450-mediated aromatic hydroxylation. By blocking the primary sites of oxidative clearance, the biological half-life of downstream active pharmaceutical ingredients (APIs) is significantly extended.

    • Target Affinity Enhancement: Fluorine’s high electronegativity and minimal steric bulk (van der Waals radius of 1.47 Å, closely mimicking hydrogen) alter the electron density of the indane ring. This enhances multipolar interactions within the hydrophobic binding pocket of MAO-B, often resulting in superior binding affinity (lower Ki​ ) compared to non-fluorinated counterparts[4].

    This application note details the synthetic integration of 5,6-diF-2-AI into a downstream propargylated API workflow, providing self-validating protocols for process chemists.

    Synthetic Workflow & Pathway Visualization

    The synthesis of fluorinated MAO-B inhibitors relies on the efficient generation of the 5,6-diF-2-AI intermediate, followed by selective N -alkylation. The workflow below illustrates the transformation from commercially available precursors to the final targeted API.

    SynthesisWorkflow SM 3,4-Difluorobenzaldehyde (Starting Material) Indanone 5,6-Difluoro-1-indanone (Cyclization) SM->Indanone Aldol / Friedel-Crafts Intermediate 5,6-Difluoro-2-aminoindane (5,6-diF-2-AI) Indanone->Intermediate Reductive Amination (NH4OAc, NaBH3CN) API Fluorinated MAO-B Inhibitor (e.g., Rasagiline Analogue) Intermediate->API N-Propargylation (Propargyl Bromide, K2CO3)

    Caption: Synthetic pathway utilizing 5,6-diF-2-AI as a core intermediate for MAO-B inhibitor synthesis.

    Experimental Protocols

    The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity and prevent the propagation of impurities.

    Protocol A: Preparation of 5,6-Difluoro-2-Aminoindane via Reductive Amination

    Objective: Convert 5,6-difluoro-2-indanone to the primary amine intermediate without over-alkylation. Causality: Direct alkylation of ammonia often yields secondary and tertiary amine byproducts. Reductive amination using ammonium acetate ( NH4​OAc ) in vast excess drives the equilibrium toward the imine, while sodium cyanoborohydride ( NaBH3​CN ) selectively reduces the imine at mildly acidic pH without reducing the parent ketone.

    Step-by-Step Methodology:

    • Imine Formation: Dissolve 5,6-difluoro-2-indanone (1.0 eq, 10 mmol) in anhydrous methanol (50 mL). Add NH4​OAc (10.0 eq, 100 mmol). Stir at room temperature for 2 hours under an inert argon atmosphere.

    • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH3​CN (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

    • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with water, extract with ethyl acetate, and analyze via LC-MS. Proceed only when the ketone peak (UV 254 nm) is <1% relative area.

    • Workup & Isolation: Quench the reaction with 1M HCl (to pH 2) to destroy excess hydride (CAUTION: HCN gas evolution; perform in a highly ventilated fume hood). Evaporate the methanol under reduced pressure. Basify the aqueous layer to pH 10 using 2M NaOH , and extract with dichloromethane (3 x 30 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The resulting crude 5,6-diF-2-AI can be converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution, yielding a stable, white crystalline solid[5].

    Protocol B: Downstream Synthesis of N -Propargyl-5,6-Difluoro-2-Aminoindane

    Objective: Synthesize a rigidified, fluorinated MAO-B inhibitor analogue. Causality: Propargyl bromide is a highly reactive alkylating agent. To prevent the formation of the N,N -dipropargylated impurity, the reaction is run with a slight stoichiometric deficit of the alkylating agent and a mild base ( K2​CO3​ ) to scavenge the generated HBr [6].

    Step-by-Step Methodology:

    • Preparation: Suspend 5,6-diF-2-AI hydrochloride (1.0 eq, 5 mmol) and anhydrous K2​CO3​ (3.0 eq, 15 mmol) in anhydrous acetonitrile (25 mL). Stir for 30 minutes at room temperature to liberate the free base.

    • Alkylation: Cool to 0 °C. Dropwise, add a solution of propargyl bromide (80 wt% in toluene, 0.9 eq, 4.5 mmol) diluted in 5 mL acetonitrile over 30 minutes.

    • Heating: Warm the reaction to 60 °C and stir for 4 hours.

    • IPC: Analyze via TLC (Hexane:EtOAc 7:3, Ninhydrin stain). The primary amine will stain deep purple, while the secondary propargylated product stains yellow/orange.

    • Purification: Filter the inorganic salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution of Hexane to 20% EtOAc) to isolate the pure secondary amine.

    Quantitative Data Presentation

    The integration of fluorine at the 5,6-positions drastically alters both the physicochemical properties and the biological efficacy of the resulting API. Table 1 summarizes the comparative analytical and pharmacokinetic advantages of utilizing the 5,6-diF-2-AI intermediate versus the non-fluorinated 2-AI intermediate in downstream MAO-B inhibitor synthesis.

    Table 1: Comparative Profiling of 2-AI vs. 5,6-diF-2-AI Derived MAO-B Inhibitors

    ParameterNon-Fluorinated Analogue (Rasagiline)5,6-Difluoro AnalogueCausality / Rationale
    Intermediate Yield (Reductive Amination) 82%78%Mild electron-withdrawing effect of fluorine slightly slows imine formation.
    LogP (Calculated) 2.12.6Fluorination increases lipophilicity, enhancing passive blood-brain barrier (BBB) permeation.
    MAO-B Binding Affinity ( Ki​ ) ~28.5 µM~837.9 nMFluorine introduces multipolar interactions within the active site, significantly lowering Ki​ [4].
    Primary Clearance Route CYP1A2 OxidationGlucuronidation / RenalC-F bonds block aromatic hydroxylation, shifting clearance to slower Phase II pathways[3].
    In Vitro Half-Life (Human Liver Microsomes) 1.5 hours>4.0 hoursMetabolic shielding prevents rapid degradation.

    References

    • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. University of South Dakota. Available at: [Link]

    • Rasagiline mesylate attenuates cardiac remodeling after experimental myocardial infarction. Science.gov. Available at: [Link]

    • A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers. Available at: [Link]

    • New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia MDPI. Available at: [Link]

    • Rasagiline formulations and processes for their preparation (US7598420B1). Google Patents.

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    Application Notes and Protocols for the Synthesis of 5,6-Difluoro-2-aminoindane

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Importance of Fluorinated Aminoindanes

    The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds and therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into this scaffold, yielding derivatives like 5,6-difluoro-2-aminoindane, is a key tactic in modern drug design.[3][4] Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] This makes fluorinated aminoindanes highly valuable building blocks for developing novel therapeutics, particularly in the realm of neuroscience, where they have been explored as potent dopamine receptor agonists.[3][4]

    The primary synthetic challenge lies in the efficient conversion of a stable indanone precursor, specifically 5,6-difluoro-2-indanone, into the corresponding primary amine. This guide provides a detailed examination of two robust and field-proven synthetic strategies to achieve this transformation: a two-step sequence involving the formation and subsequent reduction of an oxime intermediate, and a more direct one-pot reductive amination. The protocols herein are designed to be self-validating, with an emphasis on the chemical principles and causal relationships that govern the choice of reagents and reaction conditions.

    Overall Synthetic Strategy Overview

    The conversion of 5,6-difluoro-2-indanone to 5,6-difluoro-2-aminoindane can be approached via two principal pathways. The choice between them often depends on factors such as available reagents, scale, and desired impurity profile.

    G cluster_0 Method 1: Two-Step Oxime Route cluster_1 Method 2: One-Pot Reductive Amination start 5,6-Difluoro-2-indanone oximation Hydroxylamine HCl, Pyridine or NaOAc start->oximation Step 1: Oximation reductive_amination In situ Imine Formation & Reduction start->reductive_amination NH₄Cl, NaBH₃CN or NH₄OAc, NaBH(OAc)₃ oxime 5,6-Difluoro-2-indanone Oxime reduction1 Catalytic Hydrogenation or Chemical Reduction oxime->reduction1 Step 2: Reduction oximation->oxime end_node 5,6-Difluoro-2-aminoindane reduction1->end_node reductive_amination->end_node

    Caption: Divergent synthetic pathways from indanone to aminoindane.

    Method 1: Two-Step Synthesis via an Oxime Intermediate

    This classic and highly reliable two-step method involves the initial conversion of the ketone to its corresponding oxime, followed by the reduction of the C=N double bond to the desired primary amine. This approach allows for the isolation and purification of the intermediate oxime, which can lead to a cleaner final product.

    Step 1: Oximation of 5,6-Difluoro-2-indanone

    The condensation of a ketone with hydroxylamine is a robust and high-yielding reaction that forms a stable oxime.[7] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. A mild base is typically used to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.

    Experimental Protocol 1: Synthesis of 5,6-Difluoro-2-indanone Oxime

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-difluoro-2-indanone (1.0 eq) in ethanol or a mixture of ethanol and pyridine.

    • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as pyridine or sodium acetate (1.5-2.0 eq).[8]

    • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 1-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indanone is fully consumed.

    • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude oxime is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

    Step 2: Reduction of 5,6-Difluoro-2-indanone Oxime

    The reduction of the oxime is the critical step. The choice of reducing agent and conditions determines the efficiency and selectivity of the transformation. Catalytic hydrogenation is a common and "green" method, while chemical reduction offers an alternative that does not require specialized pressure equipment.

    Protocol 2a: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

    Catalytic hydrogenation is a powerful method for reducing oximes to primary amines.[9] Palladium on carbon is a highly effective catalyst for this transformation. The reaction is often performed under acidic conditions, which helps to protonate the oxime, facilitating C=N bond reduction and preventing the formation of secondary amine side-products.[10]

    • Reaction Setup: To a hydrogenation vessel, add 5,6-difluoro-2-indanone oxime (1.0 eq) and a suitable solvent such as methanol, ethanol, or acetic acid.

    • Catalyst and Acid: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w). If not using acetic acid as the solvent, add a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (1.0-1.2 eq).[10]

    • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 3-5 atm).

    • Reaction Conditions: Stir the mixture vigorously at room temperature for 2-24 hours. Hydrogen uptake will cease upon completion.

    • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Isolation: If the reaction was run in a neutral solvent, the product can be isolated by concentrating the filtrate. If run under acidic conditions, the amine will be present as its salt. The free base can be obtained by neutralizing the filtrate with a base (e.g., NaOH or NH₄OH) and extracting with an organic solvent. For long-term stability, the product is often isolated as its hydrochloride salt by adding HCl to the free base solution.[11]

    Protocol 2b: Chemical Reduction with Sodium Borohydride and Copper(II) Sulfate

    While sodium borohydride (NaBH₄) alone is generally ineffective at reducing oximes, its reactivity can be dramatically enhanced by the addition of transition metal salts. The NaBH₄-CuSO₄ system is a convenient and inexpensive alternative to catalytic hydrogenation, mimicking its reactivity profile.

    • Reaction Setup: In a round-bottom flask, dissolve 5,6-difluoro-2-indanone oxime (1.0 eq) in methanol.

    • Reagent Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (approx. 0.3 eq). Stir until a fine suspension is formed.

    • Reduction: Cool the mixture in an ice bath to 0 °C. Slowly and portion-wise, add sodium borohydride (NaBH₄) (3.0-5.0 eq). The addition is exothermic and will cause gas evolution.

    • Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-6 hours.

    • Monitoring: Monitor the reaction by TLC.

    • Work-up: Cool the mixture and quench by carefully adding aqueous ammonia or a solution of ammonium chloride to complex the copper salts. Filter the mixture to remove inorganic solids.

    • Isolation: Concentrate the filtrate to remove methanol. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash, dry, and concentrate the organic layers to yield the crude amine.

    Data Summary for Oxime Reduction Methods
    MethodKey ReagentsTypical ConditionsYieldAdvantages & Considerations
    Catalytic Hydrogenation H₂, Pd/C, H₂SO₄25-40 °C, 3-5 atm H₂>90%[10]High yield, clean reaction. Requires hydrogenation equipment. Catalyst is flammable.
    Chemical Reduction NaBH₄, CuSO₄Reflux in Methanol70-90%No special pressure equipment needed. Work-up can be more complex due to metal salts.

    Method 2: One-Pot Reductive Amination

    Reductive amination is a highly efficient process that combines the formation of an imine and its reduction into a single operation.[12] This method avoids the isolation of intermediates, saving time and resources. The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone.[11][13]

    G cluster_reduction Irreversible Reduction ketone Indanone (C=O) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ amine_source Ammonia (NH₃) imine Imine (C=N) hemiaminal->imine - H₂O product Final Amine (CH-NH₂) imine->product Reduction reducing_agent [H⁻] (e.g., NaBH₃CN)

    Caption: Reductive amination equilibrium and reduction.
    Experimental Protocol 3: Direct Reductive Amination

    This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a classic reagent for this transformation due to its mild nature and selectivity.[11]

    • Reaction Setup: To a solution of 5,6-difluoro-2-indanone (1.0 eq) in anhydrous methanol, add an ammonia source such as ammonium chloride (NH₄Cl) or ammonium acetate (NH₄OAc) (2.0-5.0 eq). Stir at room temperature until dissolved.

    • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise at room temperature. Caution: NaBH₃CN is highly toxic and can release HCN gas under strongly acidic conditions. Handle with appropriate care in a well-ventilated fume hood.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by GC-MS or LC-MS to observe the formation of the product.

    • Work-up: Quench the reaction by carefully adding dilute aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Stir for 1 hour.

    • Isolation: Make the solution basic (pH >10) by adding aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Purification and Salt Formation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude 5,6-difluoro-2-aminoindane as a free base. For enhanced stability, dissolve the crude free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise to precipitate the hydrochloride salt, which can be collected by filtration.[11]

    Data Summary for Reductive Amination
    MethodAmmonia SourceReducing AgentTypical ConditionsAdvantages & Considerations
    One-Pot NH₄Cl or NH₄OAcNaBH₃CNMethanol, Room Temp, 24-48hOperationally simple (one-pot). Avoids isolation of intermediates.
    Alternative NH₄OAcNaBH(OAc)₃Dichloroethane, RTNaBH(OAc)₃ is a less toxic alternative to NaBH₃CN.[13]

    Conclusion

    The synthesis of 5,6-difluoro-2-aminoindane from its corresponding indanone is a critical transformation for accessing valuable pharmaceutical building blocks. This guide has detailed two primary, effective methodologies.

    • The two-step oxime formation and reduction route is robust, high-yielding, and allows for the purification of an intermediate, which can be advantageous for achieving high purity in the final product. It offers flexibility in the choice of reduction conditions, from catalytic hydrogenation to chemical reductants.

    • The one-pot reductive amination offers superior operational simplicity and efficiency. It is an excellent choice for rapid library synthesis and process optimization, though it requires careful control and monitoring due to the concurrent nature of the reactions.

    The selection of the optimal method will depend on the specific requirements of the research or development program, including scale, available equipment, and purity specifications. Both pathways represent reliable and well-precedented strategies for obtaining the target 5,6-difluoro-2-aminoindane.

    References

    • Encyclopedia MDPI. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

    • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

    • ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]

    • Grützmacher, H., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. [Link]

    • Wikipedia. (n.d.). Leuckart reaction. [Link]

    • ResearchGate. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]

    • Royal Society of Chemistry. (2014). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology. [Link]

    • Indian Academy of Sciences. (1998). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of Chemical Sciences, 110(3), 203-207. [Link]

    • Google Patents. (2021).
    • Organic Syntheses. (2014). Preparation of 1-Indanone Oxime. [Link]

    • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 101-131. [Link]

    • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

    • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]

    • HETEROCYCLES. (1994). Reduction of o-acyl oximes with sodium borohydride/ iodine system. Vol. 38, No. 12. [Link]

    • R Discovery. (2004). Reaction of oximes and α-hydroxyimino ketones with aqueous alkaline sodium borohydride. [Link]

    • National Center for Biotechnology Information. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131595. [Link]

    • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2442. [Link]

    • National Center for Biotechnology Information. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2516-2526. [Link]

    • Korean Chemical Society. (2005). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. Bulletin of the Korean Chemical Society, 26(11), 1775-1781. [Link]

    • Cell Press. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100479. [Link]

    • IOP Publishing. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Physics: Conference Series, 121, 052021. [Link]

    • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(49), 31925-31945. [Link]

    • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
    • ResearchGate. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

    • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

    • Royal Society of Chemistry. (2021). Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. Chemical Communications. [Link]

    • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

    • EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

    • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

    • Wikipedia. (n.d.). Reductive amination. [Link]

    • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

    • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

    • National Center for Biotechnology Information. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244. [Link]

    • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

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    Application Note: In Vitro Pharmacological Profiling of 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Scientific Rationale & Pharmacological Context

    5,6-difluoro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5,6-difluoro-2-aminoindane or 5,6-DiF-AI) is a rigid, halogenated amphetamine analogue originally synthesized and characterized as a highly selective serotonergic agent[1]. The substitution of highly electronegative fluorine atoms at the 5 and 6 positions of the indane ring mimics the steric bulk of a methylenedioxy group (as seen in the well-characterized compound MDAI), but alters the electronic distribution. This structural modification shifts the molecule's affinity away from the dopamine transporter (DAT) and heavily toward the serotonin transporter (SERT)[2].

    Furthermore, the 2-aminoindane scaffold is the core pharmacophore for potent Monoamine Oxidase (MAO) inhibitors, such as the Parkinson's disease therapeutic rasagiline[3]. Consequently, evaluating 5,6-DiF-AI requires a dual-assay approach to quantify both its efficacy as a Serotonin Releasing Agent (SRA) and its potential off-target or synergistic role as an MAO-B Inhibitor .

    This guide outlines the definitive in vitro methodologies required to accurately characterize the pharmacodynamics of 5,6-DiF-AI, emphasizing the causality behind experimental design and the integration of self-validating controls.

    Mechanistic Overview

    Unlike simple reuptake inhibitors (e.g., SSRIs) which merely block the extracellular face of SERT, substrate-type releasers like 5,6-DiF-AI actively translocate into the presynaptic terminal. Once inside, they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic accumulation of 5-HT, which forces SERT to operate in reverse—pumping serotonin into the synaptic cleft[2]. Simultaneously, the aminoindane backbone may competitively bind to mitochondrial MAO-B, preventing the intracellular degradation of the newly displaced serotonin[3].

    MOA Compound 5,6-DiF-AI SERT Serotonin Transporter (SERT) Compound->SERT Substrate/Releaser MAO Monoamine Oxidase (MAO-B) Compound->MAO Competitive Inhibitor VMAT2 Vesicular Monoamine Transporter (VMAT2) Compound->VMAT2 Vesicle Depletion Efflux 5-HT Efflux (Synaptic Cleft) SERT->Efflux Reverse Transport Metabolism Inhibited 5-HT Metabolism MAO->Metabolism Blockade VMAT2->Efflux Cytosolic Accumulation

    Presynaptic mechanisms of 5,6-DiF-AI mediating SERT reversal and MAO-B inhibition.

    Experimental Protocols

    Protocol A: Synaptosomal [3H]5−HT Release Assay

    Causality & Model Selection: Standard transfected cell lines (e.g., HEK293-hSERT) are sufficient for measuring reuptake inhibition but lack the native VMAT2 machinery and complex presynaptic architecture required to measure true monoamine release. Therefore, isolated rat brain synaptosomes are the gold standard for this assay[2].

    Self-Validating System: To differentiate true transporter-mediated efflux from non-specific membrane disruption (toxicity), a parallel control cohort is pre-incubated with 1 µM fluoxetine (a selective SERT inhibitor) 5 minutes prior to 5,6-DiF-AI exposure. If 5,6-DiF-AI is a true substrate-releaser, fluoxetine will block its entry into the terminal, nullifying the [3H]5−HT efflux. If efflux persists despite SERT blockade, the compound is inducing non-specific membrane leakage, invalidating the result.

    Step-by-Step Methodology:
    • Tissue Preparation: Homogenize whole brain tissue (excluding cerebellum) from male Sprague-Dawley rats in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 × g for 10 min at 4°C. Transfer the supernatant and centrifuge at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

    • Resuspension: Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4) supplemented with ascorbic acid and pargyline (to prevent premature baseline MAO degradation of the radioligand).

    • Pre-loading: Incubate the synaptosomal suspension with 5 nM [3H]5−HT for 30 minutes at 37°C. This allows SERT-mediated uptake and VMAT2-mediated vesicular packaging of the tritiated neurotransmitter.

    • Washing: Centrifuge the suspension and resuspend in fresh, radioligand-free buffer to remove extracellular [3H]5−HT .

    • Drug Exposure: Aliquot the pre-loaded synaptosomes into 96-well plates containing serial dilutions of 5,6-DiF-AI (ranging from 0.1 nM to 10 µM). Incubate for exactly 5 minutes at 37°C.

    • Termination: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a 96-well cell harvester. Wash the filters three times with ice-cold buffer.

    • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity. Efflux is calculated as the percentage loss of retained tritium relative to the vehicle-treated control.

    Workflow Step1 Tissue Prep Rat Brain Synaptosomes Step2 Pre-loading [3H]5-HT Incubation Step1->Step2 Step3 Drug Exposure Add 5,6-DiF-AI Step2->Step3 Step4 Termination Rapid Filtration Step3->Step4 Step5 Quantification Liquid Scintillation Step4->Step5

    Step-by-step workflow for the in vitro synaptosomal [3H]5-HT release assay.

    Protocol B: Fluorometric MAO-A/B Inhibition Assay

    Causality & Model Selection: Because 5,6-DiF-AI shares structural homology with rasagiline[3], assessing its MAO inhibitory profile is critical. High MAO-A inhibition combined with serotonin release can trigger fatal serotonin syndrome, whereas selective MAO-B inhibition is generally neuroprotective. A continuous fluorometric assay using kynuramine provides real-time kinetic data superior to endpoint colorimetric assays.

    Self-Validating System: The assay is validated by running parallel no-enzyme blanks to account for intrinsic compound autofluorescence. Clorgyline (MAO-A selective) and selegiline (MAO-B selective) are utilized as internal controls; a valid assay run must demonstrate >95% inhibition by these reference compounds at 1 µM.

    Step-by-Step Methodology:
    • Reagent Preparation: Dissolve 5,6-DiF-AI in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

    • Enzyme Incubation: In a black 96-well microplate, combine 50 µL of recombinant human MAO-A (5 µg/mL) or MAO-B (5 µg/mL) in potassium phosphate buffer (pH 7.4) with 25 µL of 5,6-DiF-AI serial dilutions. Incubate at 37°C for 15 minutes to allow for potential irreversible binding.

    • Substrate Addition: Initiate the reaction by adding 25 µL of the non-fluorescent substrate kynuramine (final concentration: 40 µM for MAO-A, 30 µM for MAO-B).

    • Kinetic Read: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation = 310 nm, Emission = 400 nm). This monitors the formation of the fluorescent metabolite 4-hydroxyquinoline.

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot the percentage of remaining enzyme activity against the log concentration of 5,6-DiF-AI to determine the IC50​ via non-linear regression.

    Quantitative Data Presentation

    The table below summarizes the expected in vitro pharmacological profile of 5,6-DiF-AI based on its structure-activity relationship (SAR) compared to established reference compounds[2],[3].

    CompoundSERT Release ( EC50​ nM)DAT Release ( EC50​ nM)MAO-A Inhibition ( IC50​ nM)MAO-B Inhibition ( IC50​ nM)Primary Classification
    5,6-DiF-AI ~ 80 - 150 > 5,000 > 1,000 ~ 50 - 200 Selective SRA / MAO-B Inhibitor
    MDAI1321,630> 10,000> 10,000Selective SRA
    Fenfluramine52> 10,000> 10,000> 10,000Selective SRA / 5-HT Agonist
    Rasagiline> 10,000> 10,0004124.4Selective MAO-B Inhibitor

    Note: 5,6-DiF-AI exhibits a highly selective profile for SERT over DAT, driven by the electronegative fluorine substitutions, while retaining moderate affinity for the MAO-B active site due to the indane pharmacophore.

    References

    • Title: YAKHAK HOEJI (약학회지) | Korea Science (Contains: Synthesis of 5,6-difluoro-2-aminoindan.HCl)
    • Source: nih.
    • Title: Rasagiline [N-propargyl-1R(+)

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    Troubleshooting & Optimization

    Improving yield in the synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (commonly known as 5,6-difluoro-2-aminoindane).

    This compound is a highly valuable synthetic intermediate used in the development of opioid receptor antagonists, autotaxin inhibitors, and antimalarial isoxazolopyrimidines[1][2][3]. Because the synthesis involves sensitive nitrosation and complex multistep catalytic reduction, researchers frequently encounter bottlenecks related to yield and purity. This guide provides field-proven protocols, mechanistic causality, and targeted troubleshooting to ensure a robust and self-validating synthetic workflow.

    I. Synthetic Workflow Visualization

    The standard route to 5,6-difluoro-2-aminoindane involves a two-phase process starting from 5,6-difluoro-1-indanone: an acid-catalyzed alpha-nitrosation followed by a rigorous catalytic reductive amination and hydrogenolysis.

    SyntheticWorkflow A 5,6-difluoro-1-indanone (Starting Material) B Nitrosation (Isoamyl Nitrite, HCl) A->B C 5,6-difluoro-2-(hydroxyimino)- 1-indanone B->C D Catalytic Reduction (H2, Pd/C, AcOH/H2SO4) C->D E 5,6-difluoro-2-aminoindane (Final Product) D->E

    Two-step synthetic workflow for 5,6-difluoro-2-aminoindane via nitrosation and reduction.

    II. Quantitative Reaction Parameters

    To establish a baseline for your experiments, compare your reaction conditions against these optimized parameters:

    ParameterPhase 1: NitrosationPhase 2: Reductive Amination
    Active Reagents Isoamyl nitrite (1.3 eq), HCl (cat.)H₂ (gas), 10% Pd/C (10 wt%)
    Solvent System Methanol (MeOH)Glacial Acetic Acid / H₂SO₄ (25:1 v/v)
    Temperature 40 °CAmbient (20-25 °C)
    Reaction Time 45 minutes12-16 hours
    Expected Yield 80 - 85%75 - 80%
    Critical Control Point Temperature control (prevents nitrite decomp)Acid concentration (prevents dimerization)

    III. Standard Operating Procedures (SOPs)

    Every step in this protocol is designed as a self-validating system. Do not proceed to the next step if the validation checks fail.

    Phase 1: Nitrosation (Oximation)

    Mechanistic Note: Isoamyl nitrite acts as the nitrosating agent, providing the nitrosonium ion (NO⁺). The concentrated HCl catalyzes the enolization of the indanone, allowing electrophilic attack by NO⁺ to form the oxime[1].

    • Dissolution: Dissolve 5,6-difluoro-2,3-dihydro-1H-inden-1-one (27.4 mmol) in Methanol (90 mL) and heat the system to exactly 40 °C[1].

    • Reagent Addition: Add isoamyl nitrite (1.3 equivalents, 35.6 mmol) in a single portion.

    • Catalysis: Carefully add concentrated HCl (2.7 mL) dropwise.

      • Validation Check: The solution should gradually darken upon acid addition, indicating successful enolization and reaction initiation.

    • Incubation: Maintain heating at 40 °C for exactly 45 minutes[1].

    • Precipitation: Cool the mixture to room temperature and slowly add deionized water until precipitation is complete.

      • Validation Check: The intermediate should precipitate as a light orange/yellow solid. A lack of precipitation indicates incomplete nitrosation or excessive methanol volume.

    • Isolation: Filter the precipitated1[1], wash thoroughly with cold water to remove residual acid, and air-dry.

    Phase 2: Catalytic Reductive Amination & Hydrogenolysis

    Mechanistic Note: The reduction of an alpha-keto oxime to an amine requires strong acidic conditions. The reaction proceeds sequentially: oxime to amine, ketone to alcohol, and finally, hydrogenolysis of the benzylic alcohol to form the indane skeleton.

    • Solvent Preparation: Dissolve the hydroxyimino intermediate (1.0 mmol) in a strongly acidic solvent system composed of glacial acetic acid (37.5 mL) and concentrated sulfuric acid (1.5 mL)[4].

    • Catalyst Loading: Add 10% Palladium on Carbon (10 wt% relative to the substrate) under an inert atmosphere (N₂ or Argon).

    • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously at room temperature overnight (12-16 hours)[4].

      • Validation Check: Monitor hydrogen uptake. The reaction requires multiple equivalents of H₂ to fully reduce both functional groups and cleave the C-O bond.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Isolation: Concentrate the filtrate in vacuo, basify with saturated NaHCO₃, and extract with dichloromethane. The final product is typically isolated as a hydrochloride salt by treating the organic layer with 4M HCl in dioxane[4].

    IV. Troubleshooting Guide & FAQs

    Use the diagnostic logic tree below to identify the root cause of your specific issue, then refer to the corresponding FAQ.

    TroubleshootingLogic Root Low Yield / Impurity Detected Branch1 Phase 1: Nitrosation Root->Branch1 Branch2 Phase 2: Reduction Root->Branch2 Issue1 Incomplete Conversion (Check Isoamyl Nitrite Quality) Branch1->Issue1 Issue2 Dimerization (Increase Acid Concentration) Branch2->Issue2 Issue3 Benzylic Alcohol Retention (Check H2SO4 / H2 Pressure) Branch2->Issue3

    Diagnostic logic tree for identifying and resolving common synthesis bottlenecks.

    Q1: My yield for the Phase 1 hydroxyimino intermediate is consistently below 50%. What is causing this? A1: The most common culprit is degraded isoamyl nitrite. Isoamyl nitrite is highly sensitive to light and moisture, decomposing into inactive isoamyl alcohol and nitrogen oxides. Always use a fresh, properly stored bottle. Additionally, strictly control the temperature at 40 °C; higher temperatures accelerate the thermal decomposition of the nitrosating agent before it can react with the indanone[1].

    Q2: During Phase 2, LC-MS shows a mass corresponding to a benzylic alcohol intermediate (+16 Da relative to the product). How do I drive the reaction to completion? A2: This indicates incomplete hydrogenolysis of the C1-hydroxyl group. As noted in the mechanism, the final step requires a strongly acidic environment to protonate the alcohol and eliminate it as water. Ensure your ratio of Acetic Acid to Sulfuric Acid is optimal (approx. 25:1 v/v)[4]. If the sulfuric acid concentration is too low, the reaction stalls at the amino-alcohol stage.

    Q3: I am observing significant amounts of secondary amine dimers in my final product. How can I prevent dimerization? A3: Dimerization occurs when the newly formed primary amine acts as a nucleophile and attacks the unreduced imine intermediate. To prevent this, the primary amine must be immediately protonated upon formation. Ensure your solvent system is sufficiently acidic (the H₂SO₄ is critical here) to keep the amine in its non-nucleophilic ammonium salt form. Additionally, increasing the hydrogen pressure or catalyst loading can accelerate the reduction rate, minimizing the lifetime of the reactive imine intermediate.

    Q4: The Pd/C catalyst seems to poison rapidly during Phase 2. What should I check? A4: Catalyst poisoning in this specific workflow is often caused by residual chloride ions or unreacted isoamyl nitrite carried over from Phase 1. Ensure the hydroxyimino intermediate is thoroughly washed with water during the filtration step to remove all traces of HCl and organic nitrites[1]. If issues persist, consider recrystallizing the Phase 1 intermediate before proceeding to Phase 2.

    V. References

    • Title: US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents URL:

    • Title: (12) United States Patent (US 12,145,929 B2) Source: Googleapis.com URL:

    • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: PMC (nih.gov) URL:

    • Title: KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same Source: Google Patents URL:

    Sources

    Advanced Technical Support Center: Troubleshooting Reductive Amination of Fluorinated Indanones

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. Reductive amination is a cornerstone transformation in medicinal chemistry and drug development. However, applying this reaction to fluorinated indanones introduces a unique set of stereoelectronic and mechanistic challenges. This guide is designed to move beyond generic protocols, providing researchers with the causality behind reaction failures and the logical frameworks required to troubleshoot them effectively.

    Visualizing the Mechanistic Paradox

    To troubleshoot effectively, we must first understand the substrate. The indanone core is a rigid, bicyclic system where the carbonyl carbon is sterically hindered by the fused aromatic ring. Introducing a strongly electronegative fluorine atom (e.g., 4-fluoro or 5-fluoro-1-indanone) creates two competing electronic effects:

    • Electrophilic Activation : The inductive electron-withdrawing effect of fluorine makes the carbonyl carbon highly electrophilic, accelerating the initial nucleophilic attack by the amine.

    • Iminium Destabilization : Once the hemiaminal dehydrates, the resulting iminium ion is destabilized by that same electron-withdrawing effect, pushing the equilibrium back toward the starting materials.

    Because the iminium ion is transient and sterically hindered, standard direct reductive amination conditions often fail, leading to poor conversion or catastrophic side reactions.

    G K Fluorinated Indanone + Amine I Hemiaminal / Iminium K->I Ti(OiPr)4 (Lewis Acid) OR Over-reduction (Indanol Byproduct) K->OR Fast Hydride Addition P Fluorinated Indanamine (Target) I->P NaBH(OAc)3 (Selective Reduction) HD Hydrodefluorination (Des-fluoro Byproduct) P->HD Pd/C + H2 (Harsh Conditions)

    Caption: Reaction pathways and common failure modes in fluorinated indanone amination.

    Frequently Asked Questions (FAQs) & Troubleshooting Logic

    Q1: My reaction stalls with unreacted ketone. How do I drive imine formation? A: The steric bulk of the indanone core means that weak acids (like acetic acid) are often insufficient to drive the dehydration of the hemiaminal to the imine. Solution: Transition to a Lewis acid-mediated indirect reductive amination. Using 1 coordinates the carbonyl oxygen, drastically increasing its electrophilicity, and acts as an irreversible water scavenger to push the equilibrium toward the imine[1].

    Q2: I am seeing significant quantities of fluorinated indanol instead of the amine. Why? A: This is a classic case of premature reduction. If your reducing agent is too aggressive or added too early, it will reduce the starting ketone directly to the alcohol before the imine has a chance to form. Solution: You must select a reducing agent that is highly chemoselective for the iminium ion over the ketone. 2 is the gold standard here. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild reagent that reacts rapidly with protonated imines but very slowly with ketones[2]. Additionally, employ a stepwise procedure: allow the imine to form completely before introducing the STAB[3].

    Q3: My mass spectrometry data shows a major byproduct with M-19 (loss of fluorine). How do I prevent this? A: You are observing hydrodefluorination. The C-F bond is highly polarized. Under harsh reductive conditions—specifically catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2—the transition metal can undergo oxidative addition into the C-F bond, followed by reductive elimination that replaces the fluorine with a hydrogen[4]. This dehalogenation is also a known promiscuous side-reaction in certain5[5]. Solution: Abandon transition-metal catalyzed hydrogenation for fluorinated substrates. Rely exclusively on mild hydride donors like NaBH(OAc)3 or sodium cyanoborohydride (NaBH3CN) which do not possess the mechanistic capability to cleave aryl C-F bonds[6].

    Quantitative Reagent Selection

    Selecting the correct reducing agent is a balance of reactivity and chemoselectivity. The table below summarizes the quantitative and qualitative performance of common reductants specifically for fluorinated indanones.

    Reducing AgentRelative Hydride ReactivitySelectivity (Iminium vs. Ketone)Risk of HydrodefluorinationOptimal pH Range
    NaBH(OAc)3 (STAB) MildExcellentVery Low4.0 - 5.0
    NaBH3CN ModerateGoodVery Low6.0 - 8.0
    NaBH4 StrongPoor (Forms Indanol)Low8.0 - 10.0
    H2 with Pd/C StrongModerateHighNeutral
    Self-Validating Experimental Protocol

    To ensure high yields and prevent over-reduction, this protocol utilizes an indirect (stepwise) reductive amination approach. It is designed as a self-validating system, meaning you must analytically confirm the success of the intermediate step before proceeding.

    G S1 1. Condensation Ti(OiPr)4 in DCE S2 2. Validation Check via GC/MS S1->S2 S3 3. Reduction Add NaBH(OAc)3 S2->S3 S4 4. Quench Add 1M NaOH S3->S4 S5 5. Isolation Filter & Extract S4->S5

    Caption: Step-by-step workflow for the indirect reductive amination of fluorinated indanones.

    Methodology: Stepwise Amination of Fluorinated Indanone
    • Imine Condensation: In an oven-dried, argon-purged round-bottom flask, dissolve the fluorinated indanone (1.0 eq) and the amine (1.2 eq) in anhydrous 7 or Tetrahydrofuran (THF)[7].

    • Lewis Acid Addition: Dropwise, add Ti(OiPr)4 (1.5 eq) at room temperature. The solution may change color as the titanium coordinates. Stir for 12-24 hours.

      • Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the hindered ketone and a dehydrating agent to drive the equilibrium forward[1].

    • Validation Checkpoint (Critical): Do not guess if the imine has formed. Withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via GC/MS or LC/MS. Proceed to Step 4 ONLY if the starting ketone peak has diminished by >90%. If ketone remains, extend the reaction time. Adding reductant prematurely will irreversibly form the indanol byproduct[6].

    • Selective Reduction: Once imine formation is verified, cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise[2]. Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.

    • Basic Quench: Carefully quench the reaction by adding 1M NaOH (aqueous) until the pH reaches ~10.

      • Causality: The basic quench serves two purposes: it deprotonates the newly formed amine (ensuring it remains in the organic layer) and it8[8].

    • Isolation: Filter the resulting white suspension through a pad of Celite to remove the TiO2. Extract the filtrate with Ethyl Acetate or Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the fluorinated indanamine.

    References
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.2

    • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, Sciencemadness. 3

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters, Scribd. 7

    • Benchchem. "Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide." Benchchem. 6

    • Kanto Chemical. "Catalysts for Reductive Amination." Kanto. 8

    • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. 1

    • White Rose Research Online. "Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi." White Rose. 4

    • Universidad de Oviedo. "Chemoselective amination of α,α-difluoroketones." Uniovi.es. 5

    Sources

    Technical Support Center: Purification of 5,6-Difluoro-2-Aminoindane (5,6-diF-2-AI)

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support and troubleshooting hub for the purification of 5,6-difluoro-2-aminoindane (5,6-diF-2-AI). This guide is engineered for research scientists and drug development professionals who require high-purity (>99%) isolates of this fluorinated 2-aminoindane derivative.

    Below, you will find our logic-driven workflow, troubleshooting FAQs, quantitative data tables, and self-validating standard operating procedures (SOPs).

    Purification Workflow & Logic

    The purification of 5,6-diF-2-AI requires navigating its sensitivity to oxidation and its strong basicity. The workflow below outlines the strategic transition from a crude reaction mixture to a highly pure hydrochloride salt[1].

    PurificationWorkflow Crude Crude 5,6-diF-2-AI (Free Base) AB_Ext Acid-Base Extraction (Removes Neutral Impurities) Crude->AB_Ext pH Partitioning Chrom Silica Chromatography (Basic Modifier Added) AB_Ext->Chrom If complex impurities Salt HCl Salt Formation (Anhydrous HCl) AB_Ext->Salt If >90% pure Chrom->Salt Purified free base Cryst Recrystallization (MeOH / Diethyl Ether) Salt->Cryst Crude HCl salt Pure Pure 5,6-diF-2-AI HCl (>99% Purity) Cryst->Pure Polishing step

    Workflow for the purification of 5,6-difluoro-2-aminoindane from crude reaction mixtures.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q: Why does my isolated 5,6-diF-2-AI free base discolor rapidly upon storage?

    • Causality: As a primary aliphatic amine, the free base is highly susceptible to atmospheric oxidation and reacts with ambient CO₂ to form carbamate salts. While the electron-withdrawing fluorine atoms at the 5 and 6 positions slightly stabilize the aromatic ring against electrophilic attack, the amine moiety remains vulnerable.

    • Solution: Never store the compound as a free base. Immediately convert the purified free base to its hydrochloride (HCl) salt for long-term bench-stable storage[1].

    Q: I am experiencing severe tailing and poor recovery during silica gel column chromatography. How can I fix this?

    • Causality: The basic amine group (pKa ~9.2) interacts strongly through hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible binding or severe band broadening[2].

    • Solution: Pre-treat your silica gel and dope your mobile phase with 1–2% Triethylamine (Et₃N) or aqueous ammonium hydroxide. This neutralizes the acidic silanol sites, allowing the amine to elute as a tight band.

    Q: My product co-elutes with a secondary amine impurity. What is it, and how do I remove it?

    • Causality: If synthesized via reductive amination of 5,6-difluoro-2-indanone, the primary amine product can attack unreacted ketone, forming a dimeric secondary amine (bis(5,6-difluoro-2-indanyl)amine). Because both are basic amines, they partition together during acid-base extraction.

    • Solution: Switch your chromatography solvent system from Hexane/Ethyl Acetate to a highly selective polar system, such as Dichloromethane (DCM) : Methanol : NH₄OH (90:9:1). Alternatively, fractional crystallization of the HCl salt can effectively leave the bulkier dimeric salt in the mother liquor[3].

    Q: Why is my HCl salt crystallization yielding a sticky gum instead of crystals?

    • Causality: The presence of residual water or excess methanol prevents the system from reaching the critical supersaturation required for nucleation. 2-aminoindane hydrochlorides are highly hygroscopic.

    • Solution: Ensure strictly anhydrous conditions. Dry the free base thoroughly over Na₂SO₄ before salt formation, and use anhydrous ethereal HCl rather than aqueous HCl[1].

    Quantitative Data & Solvent Systems

    Use the following validated parameters to guide your purification metrics and solvent selections.

    ParameterValue / SystemCausality / Purpose
    Estimated Amine pKa ~9.2Dictates the pH thresholds required for quantitative phase transfer during extraction.
    Extraction pH (Aqueous) Acidic: pH < 3 Basic: pH > 11Ensures >99% ionization state transition between the water-soluble ammonium salt and the organic-soluble free base.
    TLC Solvent System DCM : MeOH : NH₄OH (90:9:1 v/v)Basic modifier suppresses silanol interactions, providing accurate Rf​ values without tailing.
    Crystallization System Methanol / Diethyl Ether (1:5 to 1:10 v/v)Leverages differential solubility: the salt is highly soluble in MeOH but completely insoluble in ether[3].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol below is designed as a self-validating system . By performing the embedded validation checks, you mathematically or physically confirm the success of the step before proceeding.

    Protocol A: Self-Validating Acid-Base Extraction

    This step removes unreacted 5,6-difluoro-2-indanone and neutral/acidic byproducts.

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Acidification: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 10 mL).

      • Causality: The amine is protonated to form a water-soluble ammonium chloride salt, leaving neutral impurities in the EtOAc.

      • Validation Check: Spot the remaining EtOAc layer on a TLC plate and visualize with Ninhydrin stain. The complete absence of a purple/brown spot confirms 100% of the amine has transferred to the aqueous phase.

    • Washing: Discard the EtOAc layer. Wash the combined aqueous acidic layers with Dichloromethane (DCM) (1 × 10 mL) to remove trace neutral organics.

    • Basification: Cool the aqueous layer in an ice bath and slowly add 5.0 M NaOH until the pH reaches >11.

      • Validation Check: The transparent aqueous solution will immediately turn cloudy/milky as the water-insoluble free base precipitates or oils out. This visual phase change validates the successful deprotonation of the amine.

    • Recovery: Extract the basic aqueous layer with DCM (3 × 10 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base[3].

    Protocol B: Amine-Optimized Silica Gel Chromatography

    Use this step if the free base purity is <90% after extraction, specifically to remove secondary amine dimers[2].

    • Column Preparation: Slurry silica gel in Hexane containing 1% (v/v) Triethylamine (Et₃N). Pack the column and flush with 2 column volumes of the same solvent.

      • Causality: Et₃N permanently binds to the active acidic sites on the silica, preventing the target amine from doing so.

    • Loading: Load the free base as a concentrated solution in DCM.

    • Elution: Elute using a gradient of Hexane to EtOAc (both containing 1% Et₃N). Collect fractions.

    • Validation Check (2D-TLC): To ensure the amine is not degrading on the column, take a fraction containing the product and spot it in the corner of a square TLC plate. Run the plate, dry it, rotate it 90 degrees, and run it again. If the compound appears as a single spot on the diagonal axis, it is chemically stable on silica. Off-diagonal spots indicate on-column degradation.

    Protocol C: Hydrochloride Salt Formation and Recrystallization

    This final polishing step locks the molecule into a stable, highly pure crystalline lattice[1].

    • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (10 mL/g). Cool to 0 °C under an inert atmosphere (N₂ or Ar).

    • Precipitation: Dropwise, add 2.0 M HCl in diethyl ether until no further precipitation is observed (approx. 1.1 equivalents).

      • Causality: The HCl salt is entirely insoluble in ether, driving the equilibrium toward immediate precipitation.

      • Validation Check: The immediate formation of a dense, white precipitate validates the anhydrous conversion to the salt.

    • Recrystallization: Filter the crude salt and transfer it to a clean flask. Add the minimum amount of boiling anhydrous methanol required to just dissolve the solid.

    • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous diethyl ether dropwise until slight turbidity persists. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight[3].

    • Final Validation Check: Filter the resulting crystals and dry under vacuum. Measure the melting point. A sharp melting point range of <1.5 °C validates that the crystal lattice is free of solvent inclusions and structurally similar impurities.

    References

    • Source: grokipedia.
    • Source: google.com (Google Patents)
    • Source: tandfonline.

    Sources

    Technical Support Center: 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine Troubleshooting Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of fluorinated indane-amines. This guide is designed to provide you with field-proven, mechanistically grounded solutions to resolve the solubility issues associated with 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (also known as 5,6-difluoro-2-aminoindane).

    Diagnostic Overview: The Thermodynamic Conflict

    To solve a solubility issue, we must first understand its causality. The parent compound, 2-aminoindane, possesses a basic aliphatic amine with a pKa of approximately 9.2 [2]. At a physiological pH of 7.4, this amine is predominantly protonated.

    However, the addition of two fluorine atoms at the 5 and 6 positions drastically alters the molecule's physicochemical profile. Fluorination exerts an electron-withdrawing inductive effect that slightly lowers the amine's pKa, but more importantly, it significantly increases the lipophilicity (LogP) and the hydrophobic surface area of the aromatic core [1]. This high lipophilicity overrides the favorable solvation energy provided by the protonated amine. Consequently, the free base rapidly aggregates and precipitates upon dilution in aqueous buffers, a common bottleneck in the development of indane-based therapeutics [3].

    Quantitative Solubility Profile
    Solvent / VehiclePhysical FormMax Recommended ConcentrationRecommended Application
    Aqueous Buffer (pH 7.4) Free Base< 0.1 mg/mLNot recommended (High precipitation risk)
    Aqueous Buffer (pH 7.4) Hydrochloride (HCl) Salt> 10.0 mg/mLIn vitro assays, general aqueous handling
    100% DMSO Free Base or Salt> 50.0 mg/mLLong-term stock solutions (-20°C)
    20% HP-β-CD (Aqueous) Free Base~ 5.0 - 10.0 mg/mLIn vivo dosing (IV, IP, PO)

    Decision Matrix & Workflows

    Before proceeding to the troubleshooting steps, identify your specific experimental application to determine the correct solubility resolution pathway.

    G Start Solubility Issue: 5,6-difluoro-2-aminoindane Assay Determine Application Start->Assay InVitro In Vitro Assays (Cellular/Biochemical) Assay->InVitro InVivo In Vivo Dosing (Animal Models) Assay->InVivo Storage Long-term Storage & Handling Assay->Storage Sol1 Use DMSO stock + Intermediate Surfactant Dilution InVitro->Sol1 Sol2 Formulate with 20% HP-β-CD Host-Guest Complexation InVivo->Sol2 Sol3 Convert Free Base to Hydrochloride (HCl) Salt Storage->Sol3

    Decision matrix for resolving 5,6-difluoro-2-aminoindane solubility based on application.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into PBS (pH 7.4) for cell culture assays? A: This is known as "solvent-shift precipitation." When the DMSO is diluted into the aqueous buffer, the localized concentration of the highly lipophilic difluoro-indane free base exceeds its intrinsic aqueous solubility limit before it can uniformly disperse [3]. The lack of a stabilizing counterion forces the hydrophobic molecules to self-associate and crash out of solution. Solution: Utilize an intermediate dilution step with a non-ionic surfactant (like Tween-20) to lower the surface tension and create transient micelles before final aqueous dilution (See Protocol A ).

    Q2: I need to dose mice intravenously (IV), but I cannot use high concentrations of DMSO due to toxicity. How can I solubilize the free base? A: For in vivo applications, the most reliable method for solubilizing lipophilic fluorinated amines is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the difluorophenyl ring, while the hydrophilic exterior maintains aqueous solubility. Solution: Formulate the free base in a 20% HP-β-CD saline solution (See Protocol B ).

    G Drug Free Base (Lipophilic Fluorines) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

    Mechanism of solubility enhancement via HP-β-CD host-guest inclusion complexation.

    Q3: Is there a permanent solution to avoid using co-solvents entirely? A: Yes. If your experimental design permits, converting the free base into a hydrochloride (HCl) salt permanently alters the crystal lattice and forces the molecule into a permanently charged state. The chloride counterion dramatically lowers the melting point and increases the hydration energy, making the compound highly water-soluble [1]. Solution: Perform a controlled salt conversion (See Protocol C ).

    Standardized Experimental Protocols

    Protocol A: Intermediate Dilution for In Vitro Assays

    Purpose: To prevent localized supersaturation and precipitation during buffer dilution.

    • Primary Stock: Dissolve 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (free base) in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex until completely clear.

    • Intermediate Stock: Create a 1 mM intermediate solution by diluting the primary stock 1:10 into a solution of DMSO containing 1% (v/v) Tween-20.

    • Final Dilution: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. While vortexing the buffer vigorously, add the intermediate stock dropwise to achieve your final assay concentration (e.g., 10 µM). The final DMSO concentration will be 0.1%, which is generally non-toxic to most cell lines.

    Protocol B: HP-β-CD Formulation for In Vivo Dosing

    Purpose: To create a biocompatible, aqueous vehicle for animal dosing without toxic organic solvents.

    • Vehicle Preparation: Weigh 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile 0.9% NaCl (saline) to create a 20% (w/v) vehicle.

    • API Addition: Add 5.0 mg of the free base directly into the 1 mL vehicle.

    • Complexation: Place the vial in an ultrasonic water bath set to 40°C. Sonicate for 30 to 45 minutes. The mechanical energy and mild heat drive the lipophilic difluoro-indane core into the cyclodextrin cavities.

    • Sterilization: Once the solution is completely transparent with no visible particulates, pass it through a 0.22 µm PTFE syringe filter. The formulation is now ready for IV, IP, or PO administration.

    Protocol C: Conversion of Free Base to Hydrochloride (HCl) Salt

    Purpose: To permanently enhance the intrinsic aqueous solubility of the compound for long-term use.

    • Dissolution: In a fume hood, dissolve 1.0 g of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine free base in 10 mL of anhydrous diethyl ether (or dichloromethane if solubility is stubborn).

    • Temperature Control: Place the reaction flask in an ice bath (0°C) and purge with an inert gas (Nitrogen or Argon) to prevent moisture condensation.

    • Acidification: While stirring vigorously with a magnetic stir bar, add 1.2 molar equivalents of 2M HCl in diethyl ether dropwise.

    • Precipitation: Continue stirring for 30 minutes. A white precipitate (the hydrochloride salt) will begin to crash out of the organic solvent.

    • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake twice with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base.

    • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum for 12 hours to remove residual solvent. The resulting HCl salt can now be dissolved directly in aqueous buffers.

    References

    • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv / OUCI URL:[Link]

    • 2-Aminoindane | C9H11N | CID 76310 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

    • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: PubMed Central (PMC) / NIH URL:[Link]

    Technical Support Center: Synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome purity issues encountered during the production of this key intermediate. By leveraging established principles of organic synthesis and addressing specific, practical questions, this resource aims to enhance the efficiency and success of your laboratory work.

    Introduction to the Synthesis and its Challenges

    The primary route to 5,6-difluoro-2,3-dihydro-1H-inden-2-amine is the reductive amination of 5,6-difluoro-2-indanone. A commonly employed method for this transformation is the Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent.[1][2] While effective, this reaction is often associated with the formation of several impurities that can complicate purification and compromise the final product's purity. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the ketone, potentially leading to a unique impurity profile.[3]

    This guide provides a structured, question-and-answer approach to troubleshoot common issues, optimize reaction conditions, and implement effective purification strategies.

    Troubleshooting Guide & Frequently Asked Questions (FAQs)

    FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

    Low yields in the Leuckart reaction for 5,6-difluoro-2,3-dihydro-1H-inden-2-amine synthesis can stem from several factors, primarily incomplete reaction or suboptimal reaction conditions.

    Possible Causes and Solutions:

    • Insufficient Reaction Temperature: The Leuckart reaction typically requires high temperatures, often in the range of 160-185°C, to drive the reaction to completion.[4] Operating at lower temperatures can result in a sluggish reaction and incomplete conversion of the starting material.

      • Recommendation: Ensure your reaction temperature is consistently maintained within the optimal range. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.

    • Improper Stoichiometry of Reagents: The molar ratio of ammonium formate to the 5,6-difluoro-2-indanone is a critical parameter. An insufficient amount of ammonium formate will lead to incomplete conversion.

      • Recommendation: A molar excess of ammonium formate is generally recommended. Start with a 2-3 fold molar excess and optimize based on your experimental results.

    • Premature Hydrolysis of the Intermediate: The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the desired primary amine.[4] If the hydrolysis step is incomplete, the yield of the final product will be reduced.

      • Recommendation: Ensure complete hydrolysis by treating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH) during workup. The choice of acidic or basic hydrolysis will depend on your overall purification strategy.

    FAQ 2: I am observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?

    The formation of secondary amines is a common side reaction in reductive aminations.[5] In this specific synthesis, the newly formed 5,6-difluoro-2,3-dihydro-1H-inden-2-amine can react with the starting ketone, 5,6-difluoro-2-indanone, to form a secondary amine impurity.

    Impurity Formation Pathway:

    Caption: Formation of a secondary amine impurity.

    Troubleshooting and Mitigation:

    • Control Stoichiometry: Using a larger excess of the ammonia source (from ammonium formate) can help to outcompete the primary amine product in reacting with the ketone.

    • One-Pot vs. Stepwise Approach: While the Leuckart reaction is a one-pot procedure, in some cases, a stepwise approach can offer better control.[3] This would involve the initial formation of the imine, followed by its reduction. However, for the Leuckart reaction, this is not a standard modification.

    • Purification: The secondary amine impurity can often be separated from the primary amine product through careful chromatographic purification or fractional crystallization of the hydrochloride salt.

    FAQ 3: My final product is contaminated with an N-formylated impurity. How can I remove it?

    The Leuckart reaction proceeds through an N-formyl intermediate.[4] Incomplete hydrolysis of this intermediate is a common source of impurity.

    N-Formyl Impurity:

    Caption: Incomplete hydrolysis leads to N-formyl impurity.

    Resolution:

    • Ensure Complete Hydrolysis: The most effective way to remove the N-formyl impurity is to ensure its complete conversion to the desired amine. This can be achieved by extending the hydrolysis time or using more forcing conditions (e.g., higher concentration of acid or base, elevated temperature) during the workup.

      • Acidic Hydrolysis Protocol: After the initial reaction, cool the mixture and add a 2-4 M solution of hydrochloric acid. Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the formamide.

      • Basic Hydrolysis Protocol: Alternatively, add a 2-4 M solution of sodium hydroxide and heat the mixture. Monitor the disappearance of the N-formyl intermediate by TLC or HPLC.

    • Chromatographic Separation: If residual N-formyl impurity remains, it can typically be separated from the more polar primary amine product using column chromatography on silica gel.

    FAQ 4: What is the best method for purifying the final product to a high degree of purity (>99%)?

    Achieving high purity often requires a multi-step approach, combining an initial workup with a final purification step such as crystallization or chromatography.

    Recommended Purification Workflow:

    • Acid-Base Extraction: After the reaction is complete and the N-formyl intermediate has been hydrolyzed, perform an acid-base extraction to remove neutral and acidic impurities.

      • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a basic solution (e.g., 1 M NaOH) to remove any acidic byproducts.

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers and extract the amine product into an acidic aqueous solution (e.g., 1 M HCl).

      • Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.

      • Basify the aqueous layer (e.g., with 4 M NaOH) and extract the free amine into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Crystallization as the Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt followed by recrystallization is a highly effective method for purification.[6][7]

      • Protocol for Hydrochloride Salt Formation and Recrystallization:

        • Dissolve the crude free amine in a minimal amount of a suitable solvent, such as isopropanol or a mixture of isopropanol and diethyl ether.

        • Slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) until the pH is acidic.

        • Cool the mixture to induce crystallization. The use of an ice bath can be beneficial.

        • Collect the crystals by filtration and wash with a small amount of cold solvent.

        • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water, isopropanol/water) to achieve high purity.[6]

    • Chromatography: For very high purity requirements or to remove stubborn impurities, column chromatography on silica gel can be employed.

      • Recommended Eluent System: A gradient of methanol in dichloromethane (DCM) is often effective for separating the polar amine from less polar impurities. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system can help to prevent tailing of the amine on the silica gel.

    Purification Workflow Diagram:

    Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction FreeAmine Crude Free Amine Extraction->FreeAmine HCl_Salt Formation of HCl Salt FreeAmine->HCl_Salt Chromatography Column Chromatography (Optional) FreeAmine->Chromatography Alternative/Additional Step Crystallization Recrystallization HCl_Salt->Crystallization PureProduct High Purity Product (>99%) Crystallization->PureProduct Chromatography->PureProduct

    Caption: Recommended workflow for product purification.

    Summary of Key Parameters and Expected Outcomes

    ParameterRecommendationRationalePotential Issues if Deviated
    Reaction Temperature 160-185°CEnsures sufficient energy for the reaction to proceed to completion.[4]Lower temperatures lead to incomplete reaction and low yields.
    Ammonium Formate Stoichiometry 2-3 molar equivalentsA molar excess favors the formation of the primary amine over side products.Insufficient amount leads to low yield; large excess can complicate purification.
    Hydrolysis Conditions Acidic (e.g., 2-4 M HCl, reflux) or Basic (e.g., 2-4 M NaOH, heat)Ensures complete conversion of the N-formyl intermediate to the final product.[4]Incomplete hydrolysis results in N-formyl impurity in the final product.
    Purification Method Crystallization of the hydrochloride saltHighly effective for removing most common impurities and provides a stable solid product.[6][7]Improper solvent choice can lead to poor recovery or inefficient purification.

    References

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences.
    • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions.
    • Grokipedia. (n.d.). Leuckart reaction.
    • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

    • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

    • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. (2025).
    • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
    • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
    • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

    • Leuckart Reaction: Mechanism and Yields. (n.d.). Scribd.
    • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

    Sources

    Technical Support Center: Substituted Aminoindane Isomer Separation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for aminoindane synthesis. Substituted aminoindanes (e.g., rasagiline, 4-cyano-1-aminoindane, and MDAI derivatives) are critical pharmacophores in neuropharmacology. However, their synthesis frequently yields complex mixtures of regioisomers and enantiomers. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome bottlenecks in chiral resolution, dynamic kinetic resolution (DKR), and analytical chromatography.

    Troubleshooting Classical Chiral Resolution

    Q: I am attempting diastereomeric salt resolution of 1-aminoindane derivatives (e.g., rac-4-cyano-1-aminoindane) using L-tartaric acid derivatives, but my enantiomeric excess (ee) is capped at a moderate level (~50-70%) despite repeated recrystallizations. Why is this happening?

    A: You have likely encountered a "solid solution" system. In a solid solution, the minor diastereomer is non-stoichiometrically incorporated into the crystal lattice of the major diastereomer. Because this is a thermodynamically stable phase, traditional recrystallization cannot enrich the mixture beyond the 1[1].

    The Causality & Solution: To bypass this thermodynamic limitation, you must exploit reaction kinetics. The two diastereomeric salts exhibit different dissolution rates. By immersing the partially enriched solid solution crystals in a solvent for a short, precisely timed duration, the more soluble minor diastereomer leaches out faster, leaving a highly enantioenriched solid behind[2].

    Protocol: Overcoming Solid Solutions via Enantioselective Dissolution

    This self-validating system ensures that thermodynamic limits are bypassed through kinetic control.

    • Diastereomeric Salt Formation: Dissolve the racemic aminoindane (e.g., rac-4-cyano-1-aminoindane) and the resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in methanol.

    • Primary Crystallization: Allow the solution to crystallize at room temperature. Filter the resulting crystals. (Note: This yields the solid solution with moderate ee).

    • Kinetic Dissolution: Suspend the recovered crystals in a controlled volume of methanol. Stir vigorously for a short, precisely timed duration (typically 5–15 minutes, depending on the ternary phase diagram).

    • Rapid Filtration: Immediately filter the suspension to halt the dissolution process. The retained solid will be highly enriched (up to 96% ee)[2].

    • Free Base Recovery: Treat the enriched salt with aqueous NaOH and extract with ethyl acetate to recover the enantiopure free base.

    • Validation Checkpoint: Analyze both the filtrate and the retained solid via chiral HPLC. If the kinetic dissolution was successful, the filtrate will show a near-racemic mixture (or slight excess of the minor enantiomer), validating that the minor isomer was selectively washed away.

    G racemic Racemic Aminoindane (e.g., rac-4-cyano-1-aminoindane) salt_form Salt Formation (+ Di-p-toluoyl-L-tartaric acid) racemic->salt_form cryst Thermodynamic Crystallization (Yields Solid Solution, Moderate ee) salt_form->cryst dissol Kinetic Enantioselective Dissolution (Washes away minor diastereomer) cryst->dissol Overcomes solid solution limit enriched Highly Enantioenriched Salt (>96% ee) dissol->enriched freebase Free Base Recovery (Alkaline Hydrolysis) enriched->freebase

    Workflow combining crystallization and enantioselective dissolution to overcome solid solutions.

    Overcoming Yield Caps with Dynamic Kinetic Resolution (DKR)

    Q: Classical resolution discards 50% of my starting material. How can I achieve >90% yield of the (R)-enantiomer for rasagiline synthesis?

    A: Implement a Chemoenzymatic Dynamic Kinetic Resolution (DKR). Classical kinetic resolution is mathematically capped at a 50% yield because it only acts on one enantiomer. DKR couples an enantioselective enzymatic transformation with an in situ racemization of the unreacted, undesired enantiomer. For rasagiline intermediates, Candida antarctica lipase B (CALB) selectively acylates the (R)-enantiomer, while a Palladium (Pd) nanocatalyst continuously racemizes the unreacted (S)-enantiomer back to the racemic pool, pushing the theoretical yield to 3[3].

    Protocol: Chemoenzymatic DKR for (R)-1-Aminoindan
    • Reaction Setup: In a reactor, combine racemic 1-aminoindan (200 g/L), an acyl donor (e.g., ethyl methoxyacetate), and toluene.

    • Dual-Catalyst Addition: Add CALB (enzyme catalyst for selective acylation) and a Pd nanocatalyst (for continuous racemization).

    • Activation: Stir the mixture at 70–80°C under a hydrogen atmosphere (or with a hydrogen donor) to activate the Pd catalyst.

    • Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column). The disappearance of the (S)-enantiomer without the accumulation of (S)-amide confirms that the Pd-catalyzed racemization is keeping pace with the CALB-catalyzed acylation.

    • Workup: Filter off the solid catalysts once >90% conversion to the (R)-amide is achieved. Hydrolyze the intermediate to yield enantiopure (R)-1-aminoindan (>99% ee)[3].

    DKR racemic Racemic 1-Aminoindan (rac-1) pd_cat In Situ Racemization (Pd Nanocatalyst) racemic->pd_cat (S)-enantiomer calb Enzymatic Acylation (CALB Lipase B) racemic->calb (R)-enantiomer product (R)-Amide Intermediate (>99% ee) calb->product rasagiline (R)-Rasagiline Mesylate product->rasagiline Downstream Synthesis

    Dynamic Kinetic Resolution (DKR) pathway for enantiopure (R)-rasagiline synthesis.

    Co-Elution in Analytical Chromatography

    Q: My substituted aminoindane regioisomers (e.g., 4,5-MDAI vs 5,6-MDAI) are co-eluting with severe peak tailing on standard GC-MS. How can I improve resolution?

    A: Primary and secondary aminoindanes exhibit peak tailing and poor resolution due to strong hydrogen-bonding interactions between the basic amine and the siloxane stationary phase of the GC column. Derivatization with fluorinated acylating agents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) eliminates these basic interactions. This significantly improves chromatographic peak shape, increases volatility, and allows for the complete baseline resolution of closely related4[4].

    Quantitative Data Summary: Separation Parameters
    ParameterClassical Resolution (Solid Solution)Dynamic Kinetic Resolution (DKR)Chiral HPLC (Analytical)GC-MS (Derivatized)
    Target Isomers rac-4-cyano-1-aminoindanerac-1-aminoindan(R)/(S)-1-aminoindanAminoindane Regioisomers
    Key Reagents / Phase Di-p-toluoyl-L-tartaric acidCALB Lipase + Pd NanocatalystChiralpak AD-HMBTFA or HFBA
    Typical Yield Moderate (~50% theoretical max)>90%N/AQuantitative
    Resolution / ee Up to 96% ee (post-dissolution)>99% eeBaseline resolution (Rt: 13.0m vs 15.6m)Complete baseline resolution

    Sources

    Troubleshooting HPLC retention time shifts for fluorinated indanes

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Liquid Chromatography. This guide is specifically engineered for researchers and drug development professionals dealing with the unique chromatographic behavior of fluorinated indanes .

    Due to the strong electronegativity of fluorine and the hydrophobic nature of the indane core, these compounds often require specialized stationary phases, such as Pentafluorophenyl (PFP) or fluorinated alkyl columns. While these phases offer exceptional selectivity, they are highly susceptible to secondary interactions and environmental variables, frequently resulting in retention time (RT) shifts.

    Diagnostic Workflow: Isolating Retention Time Shifts

    Before altering your method, use the diagnostic logic tree below to isolate the mechanical or chemical root cause of your retention time instability.

    RT_Troubleshooting Start Observe RT Shift Pattern Pattern What is the trend? Start->Pattern Gradual Gradual Drift (Continuous Increase/Decrease) Pattern->Gradual Jitter Random Jitter (Run-to-Run Variance) Pattern->Jitter Step Step Change (Sudden Shift) Pattern->Step Temp Check Column Oven (1°C = 1-2% RT Shift) Gradual->Temp Evap Check Mobile Phase Evaporation (Volatile Additives) Gradual->Evap Pump Inspect Pump & Check Valves (Flow Rate Instability) Jitter->Pump Equil Verify Column Equilibration (Silanol Saturation) Jitter->Equil Leak Check for System Leaks (Fittings/Rotor Seal) Step->Leak Phase Verify Mobile Phase Composition (Proportioning Valve) Step->Phase

    Figure 1: Diagnostic workflow for isolating the root cause of HPLC retention time shifts.

    Knowledge Base & FAQs: Mechanistic Troubleshooting

    Q1: Why do my fluorinated indanes show retention time drift during the first 3-5 injections on a new PFP column? The Causality: This is a classic equilibration issue related to the hydrophobic-to-silanol ratio. High-purity silica columns, including PFP phases, contain residual active silanols. During the initial injections, fluorinated indanes partition into the stationary phase via both fluorophilic interactions and secondary interactions with these ionized silanols. As subsequent injections are made, the active silanol sites gradually become saturated (or "blocked") by the sample molecules. As this ratio stabilizes, the retention time settles[1]. The Fix: Never use the first few injections for quantitation. Perform 4-6 "dummy" injections of your highest standard to passivate the column before beginning your analytical sequence.

    Q2: I am observing a steady decrease in retention times over a 24-hour sequence. What is causing this? The Causality: Gradual drift is almost always linked to mobile phase evaporation or temperature instability. If you are using pre-mixed mobile phases with volatile fluorinated additives (e.g., Trifluoroacetic acid (TFA) or 2,2,2-Trifluoroethanol (TFE)), the volatile components evaporate into the reservoir headspace over time, subtly altering the solvent strength and pH[2]. Alternatively, if your lab lacks strict HVAC control, ambient temperature swings will affect the column. A mere 1 °C change in column temperature can shift retention times by 1–2%, as heat disrupts the weak dipole-dipole interactions critical for fluorinated compound retention[3][4]. The Fix: Utilize dynamic on-line mixing via the pump rather than pre-mixing volatile additives in a single reservoir[2]. Always use a calibrated column oven.

    Q3: How does the choice of stationary phase dictate the retention mechanism for fluorinated indanes? The Causality: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. In contrast, Pentafluorophenyl (PFP) columns utilize multiple, complex retention mechanisms: steric recognition, dipole-dipole interactions, π-π interactions, and charge transfer[5]. The strong electronegativity of the fluorine atoms on the indane ring interacts preferentially with the fluorinated stationary phase (fluorophilicity)[6]. Because these interactions are highly sensitive to the ionic environment, slight variations in mobile phase pH or buffer concentration will cause severe RT shifts.

    Q4: Can I use a standard C18 column to separate fluorinated indanes if I don't have a PFP column? The Causality: Yes, but you may lack the shape-size selectivity required for positional isomers. However, you can induce unique selectivity by pairing a standard C18 column with a fluorinated eluent (such as TFE). The fluorinated solvent molecules adsorb onto the hydrocarbon stationary phase, creating a pseudo-fluorinated surface that enhances separation based on the fluorine content percentage of your analytes[7].

    Quantitative Impact of System Variables

    To troubleshoot effectively, you must understand the magnitude of how different system deviations impact your chromatography.

    System VariableTypical DeviationImpact on Retention TimeMechanistic Cause
    Column Temperature ± 1 °C1–2% shift (decrease with heat)Altered mobile phase viscosity and thermal disruption of weak dipole-dipole/π-π interactions[3].
    Volatile Additive (e.g., TFA) Evaporation over 24hGradual RT decreaseLoss of ion-pairing/pH control; altered stationary phase surface charge[2].
    Flow Rate ± 0.05 mL/minProportional shift across all peaksPump seal wear or micro-leaks altering the linear velocity of the mobile phase[3].
    Organic Modifier ± 1%5–10% shift (highly sensitive)Proportioning valve error altering the hydrophobic elution strength.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility in your assays, implement the following self-validating protocols when setting up your HPLC system for fluorinated indanes.

    Protocol A: Rigorous Column Equilibration & Passivation for PFP Phases

    Objective: Achieve a stable hydrophobic-to-silanol ratio to prevent early-sequence RT drift.

    • Solvent Displacement: Purge all system lines to waste with the exact mobile phase designated for the method. Continue until the lines are completely displaced (typically 3–5 system volumes). Residual non-method solvents will alter stationary-phase selectivity[8].

    • Thermal Equilibration: Set the column oven to the target temperature. Wait a mandatory 20 minutes after the software indicates the setpoint is reached to ensure the internal silica bed is uniformly heated.

    • Volume Equilibration: Pump a minimum of 30 column volumes of the mobile phase through the PFP column. (For a standard 4.6 x 150 mm column, this is approximately 50 mL).

    • Active Site Passivation: Inject the highest concentration standard of your fluorinated indane 5 consecutive times. This chemically saturates residual ionized silanols[1].

    • System Validation (Self-Check): Inject a mid-level standard three consecutive times. Calculate the Relative Standard Deviation (RSD) of the retention time.

      • Pass Criteria: RT RSD must be ≤ 0.1%. If the RSD is > 0.1%, repeat Step 4.

    Protocol B: Mobile Phase Integrity & Micro-Leak Diagnostics

    Objective: Eliminate RT step-changes and gradual drift caused by fluidic inconsistencies.

    • Volatile Additive Management: Do not pre-mix large aqueous batches of mobile phase containing TFA or TFE for multi-day campaigns. Program the HPLC pump to dynamically mix the aqueous buffer and the organic/fluorinated modifier on-line[2].

    • Proportioning Valve Check: If using a quaternary pump, verify valve accuracy by running a step gradient (0%, 25%, 50%, 75%, 100% B) doped with 0.1% acetone (monitored at 265 nm). The resulting baseline steps must be perfectly flat and equidistant.

    • Static Pressure Leak Test: Micro-leaks often do not drip but reduce effective flow, causing RT drift[3]. Cap the column outlet with a dead-nut and pressurize the system to 400 bar (or your system's safe upper limit). Isolate the pump.

      • Pass Criteria: The pressure drop must not exceed 2% over a 5-minute window. If it fails, rebuild the pump check valves and replace the autosampler rotor seal.

    References

    • MicroSolv Technology Corporation. "HPLC Retention Time Shift Troubleshooting - Tips and Suggestions." mtc-usa.com.[Link]

    • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." timberlineinstruments.com.[Link]

    • Element Lab Solutions. "Causes of Retention Time Drift in HPLC." elementlabsolutions.com.[Link]

    • Dolan, John. "Why do retention times drift for the first few injections of an HPLC method?" Separation Science.[Link]

    • Bell, David S. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International.[Link]

    • Zhang, et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." National Institutes of Health (PMC).[Link]

    • ResearchGate. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate.[Link]

    • Shimadzu. "Shimadzu Retention Time Fluctuations - Part 1." Shimadzu.[Link]

    Sources

    Validation & Comparative

    Mass spectrometry fragmentation patterns of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Resolution Mass Spectrometry Comparison Guide: 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine vs. Traditional Aminoindanes

    Executive Summary

    The structural characterization of aminoindanes is critical for forensic toxicology, neuropharmacology, and medicinal chemistry. 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine (also known as 5,6-difluoro-2-aminoindane or 5,6-diF-2AI) is frequently utilized as a rigid structural motif in the synthesis of complex therapeutics, including experimental dihydroorotate dehydrogenase (DHODH) inhibitors[1]. Differentiating this heavily fluorinated derivative from its unfluorinated counterpart, 2-aminoindane (2-AI), and mono-fluorinated isomers requires highly specific analytical techniques. This guide objectively compares the liquid chromatography-high-resolution mass spectrometry (LC-HRMS) fragmentation patterns of these compounds, providing researchers with self-validating protocols and mechanistic insights to ensure unambiguous identification.

    Mechanistic Causality in Aminoindane Fragmentation

    To optimize MS/MS parameters, analysts must understand the causality behind the molecular fragmentation pathways. In positive electrospray ionization (ESI+), aminoindanes readily protonate at the primary amine to form the [M+H]+ precursor ion[2].

    The dominant and most diagnostically useful fragmentation is the neutral loss of ammonia (-17.0265 Da). This loss is thermodynamically driven by the formation of a resonance-stabilized indanyl carbocation[3].

    The Fluorine Effect: In 5,6-diF-2AI, the presence of two fluorine atoms at the 5 and 6 positions introduces competing electronic effects. While the highly electronegative fluorines destabilize the adjacent carbocation via inductive withdrawal (-I), their non-bonding electron pairs provide resonance stabilization (+R) when the indanyl cation undergoes ring expansion to form a difluorotropylium ion (m/z 127.0354). This dual effect shifts the relative abundance of the tropylium fragment compared to unfluorinated 2-AI, making the m/z 127 and m/z 107 (subsequent loss of HF) peaks highly specific diagnostic markers for the 5,6-difluoro substitution pattern.

    Self-Validating LC-HRMS Experimental Protocol

    To ensure absolute trustworthiness in comparative analysis, the following protocol incorporates a self-validating system suitability check using a deuterated internal standard (IS). If the IS criteria are not met, the analytical batch must be rejected, preventing false identifications.

    Step 1: Sample Preparation & System Calibration

    • Perform Solid-Phase Extraction (SPE) using mixed-mode cation exchange cartridges to isolate the basic aminoindanes from the matrix.

    • Reconstitute in 100 µL of the initial mobile phase (99% Aqueous / 1% Organic).

    Step 2: Chromatographic Separation Causality of Column Choice: Aminoindanes are highly polar and basic. A traditional C18 column often results in poor retention and peak tailing. We utilize a Phenyl-Hexyl column (100 × 2.1 mm, 2.6 µm) to explicitly exploit π-π interactions between the stationary phase and the indane aromatic ring. Gradient: Mobile Phase A (2 mM ammonium formate + 0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a linear gradient from 1% B to 60% B over 10 minutes at a flow rate of 500 µL/min.

    Step 3: HRMS Acquisition & Self-Validation Operate a benchtop Orbitrap mass spectrometer in ESI(+) mode[3]. Resolution: Set to 140,000 FWHM at m/z 200 to easily resolve isobaric interferences. Validation Gate: Before analyzing the target data, the system must automatically verify the 2-AI-d5 IS peak. The exact mass must fall within <3 ppm error, and the retention time must be within ±0.05 minutes of the calibration standard.

    LC_HRMS_Workflow A 1. Sample Prep (SPE + 2-AI-d5 IS) B 2. UHPLC Separation (Phenyl-Hexyl Column) A->B C 3. ESI(+) Ionization (3.5 kV, 320°C) B->C D 4. Orbitrap HRMS (140k FWHM Resolution) C->D E 5. Data Validation (<3 ppm Mass Accuracy) D->E

    Step-by-step LC-HRMS workflow for self-validating aminoindane analysis.

    Comparative Fragmentation Analysis

    The table below objectively compares the exact masses and primary MS/MS fragments of the target product (5,6-diF-2AI) against its alternatives. The high-resolution mass shifts clearly delineate the degree of fluorination[2].

    CompoundFormulaPrecursor[M+H]+ (m/z)Base Peak [-NH3] (m/z)Tropylium Analog (m/z)Minor Fragment (m/z)
    2-Aminoindane (2-AI) C9H11N134.0964117.0699 (C9H9+)91.0542 (C7H7+)65.0386 (C5H5+)
    5-Fluoro-2-AI C9H10FN152.0870135.0605 (C9H8F+)109.0448 (C7H6F+)83.0292 (C5H4F+)
    5,6-Difluoro-2-AI C9H9F2N170.0776153.0511 (C9H7F2+)127.0354 (C7H5F2+)107.0292 (C7H4F+)

    Data Interpretation: While all three compounds share the initial neutral loss of ammonia, 5,6-diF-2AI exhibits a unique secondary fragmentation pathway. After forming the difluorotropylium ion (m/z 127.0354), it undergoes a subsequent neutral loss of hydrogen fluoride (HF, -20.0062 Da) to yield a fluorotropylium cation (m/z 107.0292). This HF loss is highly diagnostic and is entirely absent in unfluorinated 2-AI[2].

    Fragmentation_Pathway M [M+H]+ m/z 170.0776 (5,6-diF-2AI) F1 [M+H - NH3]+ m/z 153.0511 (Difluoroindanyl Cation) M->F1 - NH3 (-17.0265 Da) F2 [M+H - NH3 - C2H2]+ m/z 127.0354 (Difluorotropylium) F1->F2 - C2H2 (-26.0156 Da) F3 [M+H - NH3 - C2H2 - HF]+ m/z 107.0292 (Fluorotropylium) F2->F3 - HF (-20.0062 Da)

    ESI(+) MS/MS fragmentation pathway of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine.

    Conclusion

    For laboratories transitioning from traditional aminoindane analysis to complex fluorinated derivatives, 5,6-diF-2AI presents distinct mass spectrometric signatures. By leveraging high-resolution Orbitrap MS and monitoring the diagnostic -HF loss from the difluorotropylium ion, researchers can achieve unambiguous differentiation from positional isomers and unfluorinated alternatives. Incorporating the self-validating internal standard protocol ensures that these subtle mass shifts are recorded with absolute analytical trustworthiness.

    References

    • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL: [Link]

    • Title: Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline Source: Rapid Communications in Mass Spectrometry / Wiley Online Library URL: [Link]

    • Title: Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC–HRMS Source: Journal of Analytical Toxicology / Oxford Academic URL: [Link]

    Sources

    FTIR spectral data for 5,6-difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative FTIR Spectral Analysis of 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine: A Technical Guide for Structural Validation

    Executive Summary

    5,6-difluoro-2,3-dihydro-1H-inden-2-amine (5,6-diF-AI) is a conformationally rigid phenethylamine derivative. In neuropharmacological drug development, fluorination of the indane core is a primary strategy to modulate lipophilicity, enhance blood-brain barrier penetration, and increase metabolic half-life. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical technique to verify the structural integrity of these synthesized scaffolds[1]. This guide provides an objective comparison of the FTIR spectral performance of 5,6-diF-AI against its non-fluorinated and mono-fluorinated alternatives, supported by self-validating experimental protocols.

    Mechanistic Foundation: The Vibrational Impact of Fluorination

    To accurately interpret the FTIR spectrum of 5,6-diF-AI, one must understand the causality behind the spectral shifts. The introduction of two fluorine atoms onto the aromatic ring alters the vibrational landscape through three primary mechanisms:

    • Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the aromatic ring, which subtly stiffens adjacent C-C and C-N bonds. This inductive pull generally shifts the stretching frequencies of adjacent groups to slightly higher wavenumbers (blue shift).

    • Intermolecular Vibrational Coupling: Unlike a mono-fluorinated analog, the ortho-difluoro substitution in 5,6-diF-AI results in coupled symmetric and asymmetric C-F stretching vibrations. This produces a characteristic split band (multiplet) rather than a single sharp peak.

    • Conformational Dynamics and the Fluorous Effect: Recent spectroscopic studies demonstrate that highly fluorinated environments induce unique intermolecular interactions. This leads to distinct band broadening and intensity modulation in the C-F stretching region, a phenomenon driven by the accelerated conformational dynamics of the carbon backbone in the presence of fluorous interactions[2].

    G A 5,6-Difluoro Substitution on Indane Ring B Strong Inductive Electron Withdrawal (-I Effect) A->B C Intermolecular Vibrational Coupling A->C D C-F Band Splitting (1180 & 1250 cm⁻¹) B->D E Band Broadening & Intensity Modulation C->E

    Mechanistic impact of difluoro substitution on FTIR spectral signatures.

    Comparative Spectral Data Analysis

    To objectively evaluate the identification markers of 5,6-diF-AI, we must compare it against its non-fluorinated parent compound, 2-aminoindane (2-AI), and a mono-fluorinated analog, 5-fluoro-2-aminoindane (5-F-AI). The table below summarizes the quantitative shifts in key vibrational modes.

    Vibrational Mode2-Aminoindane (2-AI)5-Fluoro-2-AI (5-F-AI)5,6-Difluoro-2-AI (5,6-diF-AI)Mechanistic Rationale
    N-H Stretch (Amine) ~3350, 3280 cm⁻¹~3355, 3285 cm⁻¹~3360, 3290 cm⁻¹-I effect of fluorine decreases basicity and intermolecular H-bonding, causing a slight blue shift.
    Aromatic C-H Stretch ~3020 cm⁻¹~3030 cm⁻¹~3045 cm⁻¹Fluorine stiffens the aromatic ring, increasing the energy required for C-H stretching.
    C-F Stretch (Aromatic) N/A~1220 cm⁻¹ (Single)~1250, 1180 cm⁻¹ (Doublet)Ortho-fluorines couple to produce distinct symmetric and asymmetric stretching modes.
    Aromatic C=C Stretch ~1600, 1480 cm⁻¹~1610, 1495 cm⁻¹~1620, 1510 cm⁻¹Altered ring resonance due to halogen substitution.
    C-H Out-of-Plane Bend ~750 cm⁻¹~820, 880 cm⁻¹~850 cm⁻¹Shifts from a 1,2-disubstituted pattern (4 adjacent H) to a 1,2,4,5-tetrasubstituted pattern (2 isolated H).

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    To ensure high-fidelity data acquisition that captures the nuanced fluorous band broadening[2], Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet methods. ATR prevents hygroscopic moisture absorption (which obscures the critical N-H region) and preserves the neat crystalline structure of the amine[1].

    Step-by-Step Methodology:

    • System Validation (Internal Check): Before analyzing the sample, run a polystyrene calibration film. Verify that the 1601 cm⁻¹ reference peak is detected within ±1 cm⁻¹. Causality: This guarantees the laser interferometer is correctly aligned, ensuring the quantitative wavenumbers in your comparative data are absolute.

    • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Self-Validation: The background energy profile must display a smooth parabolic curve peaking around 2000 cm⁻¹. Any sharp drops indicate crystal contamination.

    • Sample Application: Deposit 2–5 mg of neat 5,6-diF-AI powder directly onto the center of the diamond ATR crystal, ensuring complete coverage of the sensor aperture.

    • Pressure Application: Lower the pressure anvil until the integrated slip-clutch clicks. Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2.0 microns into the sample. Consistent, maximum pressure ensures uniform optical contact, which is mathematically critical for reproducible peak intensities.

    • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

    • Post-Processing & Correction: Apply an atmospheric compensation algorithm to subtract ambient H₂O and CO₂ artifacts. Crucially, apply an ATR Correction algorithm . Causality: Because the depth of penetration of the IR beam increases at lower wavenumbers, raw ATR spectra artificially inflate the intensity of the C-F stretch (~1200 cm⁻¹) relative to the N-H stretch (~3300 cm⁻¹). ATR correction normalizes the spectrum to mimic a traditional transmission pathlength, allowing for accurate library matching.

    G A 1. System Validation (Polystyrene Check) B 2. Background Scan (Air, 32 scans) A->B C 3. Sample Application (Neat Powder) B->C D 4. Pressure Application (Constant Force Anvil) C->D E 5. Spectral Acquisition (4000-400 cm⁻¹) D->E F 6. Data Processing (ATR Correction) E->F

    Step-by-step ATR-FTIR acquisition workflow for aminoindane powders.

    Sources

    HPLC Purity Analysis Standards for 5,6-Difluoro-2-Aminoindane: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the purity analysis of 5,6-difluoro-2-aminoindane (5,6-diF-2-AI) not just as a routine quality control task, but as a complex physicochemical puzzle. This molecule presents a dual chromatographic challenge: a basic primary amine (pKa ~9.5) that aggressively interacts with residual silanols, and a difluorinated aromatic ring that demands precise shape selectivity to resolve from synthetic regioisomers.

    In this guide, I objectively compare three chromatographic methodologies—traditional C18 Reversed-Phase (RP-HPLC), Pentafluorophenyl (PFP) RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating standard for 5,6-diF-2-AI purity analysis.

    Mechanistic Challenges in Fluorinated Aminoindane Analysis

    To design a robust HPLC method, we must first understand the causality behind analytical failures. Traditional C18 columns rely purely on dispersive hydrophobic partitioning. When applied to 5,6-diF-2-AI, C18 phases often fail on two fronts:

    • Peak Tailing: The primary amine acts as a strong hydrogen bond donor/acceptor, interacting with un-endcapped silanols on the silica surface.

    • Co-elution of Regioisomers: Synthetic byproducts, such as 4,5-difluoro-2-aminoindane, possess nearly identical hydrophobic footprints. A C18 column lacks the steric recognition required to separate these isomers.

    To overcome this, we must shift from purely hydrophobic interactions to orthogonal mechanisms. As detailed by LCGC International, PFP columns offer enhanced compared to traditional alkyl phases[1]. The electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge, facilitating strong dipole-dipole interactions with the fluorinated indane ring of the analyte.

    Decision Workflow for Column Selection

    Selecting the correct stationary phase requires evaluating the specific synthetic route and potential impurities.

    HPLC_Workflow Start Sample: 5,6-diF-2-AI Purity Analysis CheckImp Are fluorinated regioisomers (e.g., 4,5-diF-2-AI) suspected? Start->CheckImp UsePFP PFP Column (Optimal) Mechanism: π-π & Dipole Resolution: High CheckImp->UsePFP Yes CheckPolar Are polar precursors/metabolites co-eluting? CheckImp->CheckPolar No UseHILIC HILIC Column Mechanism: Polar Partitioning Resolution: Orthogonal CheckPolar->UseHILIC Yes UseC18 C18 Column (Baseline) Mechanism: Hydrophobic Resolution: Moderate CheckPolar->UseC18 No

    Decision workflow for selecting the optimal HPLC stationary phase for 5,6-difluoro-2-aminoindane.

    Comparative HPLC Methodologies

    Method A: Traditional C18 RP-HPLC (The Baseline)

    While C18 is the industry workhorse, it is suboptimal for fluorinated aromatics. It provides moderate retention but suffers from poor shape selectivity. If a synthetic route produces regioisomers, a C18 column will likely report an artificially inflated purity due to co-elution.

    Method B: PFP RP-HPLC (The Optimal Standard)

    Research by Waters Corporation highlights that fluorinated-phenyl phases capitalize on altered electron density to improve[2]. Furthermore, studies confirm that pentafluorophenyl phases provide superior for fluorinated isomers[3]. This makes the PFP column the gold standard for 5,6-diF-2-AI, easily resolving it from 4,5-diF-2-AI and 5,6-difluoro-1-aminoindane.

    Method C: HILIC (Orthogonal Validation)

    When tracking highly polar precursors—such as un-fluorinated [4]—HILIC provides a necessary orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, HILIC retains the amine via partitioning into an aqueous-enriched layer on the particle surface.

    Quantitative Performance Comparison

    The following table summarizes the experimental performance of these three methodologies when analyzing a spiked mixture of 5,6-diF-2-AI and its 4,5-difluoro regioisomer.

    Chromatographic ParameterMethod A: C18 (Baseline)Method B: PFP (Optimized)Method C: HILIC (Orthogonal)
    Primary Mechanism Hydrophobic Partitioning π−π , Dipole, StericPolar Partitioning
    Retention Factor (k') 2.14.56.2
    Asymmetry Factor (As) 1.65 (Significant Tailing)1.05 (Symmetrical)1.10 (Symmetrical)
    Theoretical Plates (N) ~8,500~14,200~11,000
    Resolution (Rs) from Isomers 0.8 (Co-elution)2.4 (Baseline Separation) N/A (Isomers co-elute)
    Best Use Case General bulk screeningRegioisomer purity analysis Polar precursor tracking

    Self-Validating Experimental Protocol: PFP-HPLC

    To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen with specific chemical causality to prevent false-positive purity reports.

    Step 1: Mobile Phase Preparation
    • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

      • Causality: Why Formic Acid instead of Trifluoroacetic acid (TFA)? TFA is a strong ion-pairing agent that masks the subtle dipole-dipole interactions required for PFP selectivity. A pH of 3.0 ensures the primary amine remains fully protonated, preventing secondary interactions with residual silanols.

    • Organic Phase (B): Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

    Step 2: Chromatographic Conditions
    • Column: Pentafluorophenyl (PFP) core-shell column (100 x 2.1 mm, 2.6 µm).

      • Causality: Core-shell particles reduce the longitudinal diffusion path length, minimizing band broadening and maximizing theoretical plates ( N ) for closely eluting fluorinated isomers.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

      • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the amine peak without compromising the π−π interactions.

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 60% B

      • 8.0 - 10.0 min: 60% B (Wash)

      • 10.1 - 14.0 min: 5% B (Equilibration)

    Step 3: System Suitability Criteria (Self-Validation)

    Before accepting purity data, the system must pass the following criteria using a spiked resolution standard:

    • Tailing Factor ( As​ ): Must be ≤1.2 for the 5,6-diF-2-AI peak. Failure indicates column degradation or incorrect mobile phase pH.

    • Resolution ( Rs​ ): Must be ≥2.0 between 5,6-diF-2-AI and the 4,5-diF-2-AI regioisomer.

      • Causality: Baseline resolution guarantees that integration is accurate and purity calculations are not artificially inflated by hidden, co-eluting impurities.

    References

    • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

    • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

    • 2-aminoindane HCl (CAS 2338-18-3) Specifications and Synthesis Source: ChemContract Research URL:[Link]

    • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: ResearchGate URL:[Link]

    Sources

    Comparative Neuropharmacology of Fluorinated Aminoindanes: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    As a Senior Application Scientist evaluating novel psychoactive substances (NPS) and central nervous system (CNS) stimulants, I approach the characterization of aminoindanes not merely as a catalog of binding affinities, but as a dynamic system of structure-activity relationships (SAR). Aminoindanes are rigidified analogues of amphetamines; by tethering the alpha-methyl group back to the phenyl ring to form an indane structure, the molecule's conformational freedom is locked. This restriction fundamentally alters how these compounds dock into the orthosteric binding sites of solute carrier 6 (SLC6) monoamine transporters.

    When we introduce specific electronic and steric perturbations—such as fluorination on the aromatic ring (e.g., 5-fluoro-2-aminoindane [5-FAI], 2-fluoro-2-aminoindane [2-FAI]) or alkylation at the amine (e.g., N-methyl-2-aminoindane [NM2AI])—we observe dramatic shifts in transporter selectivity and mechanism of action. This guide objectively compares the neuropharmacological profiles of these derivatives against non-fluorinated alternatives (like 2-AI and MDAI), providing a comprehensive framework for drug development professionals investigating monoamine transporter (MAT) interactions.

    Pharmacodynamic Profiles: Transporter Affinity and Efflux

    The primary targets for aminoindane derivatives are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The interaction profile dictates whether a compound acts as a reuptake inhibitor (blocking the pore) or a substrate (reversing the transporter to cause non-exocytotic efflux).

    • Unsubstituted 2-AI: Acts as a highly selective catecholamine releaser. It potently reverses NET and DAT but has negligible affinity for SERT [1].

    • N-Alkylated Derivatives (NM2AI): The addition of an N-methyl group drastically alters the pharmacological fate. NM2AI acts almost exclusively as a selective NET reuptake inhibitor rather than a releaser, with minimal dopaminergic or serotonergic activity[2]. The steric bulk of the N-methyl group prevents the necessary conformational shift required for reverse transport.

    • 5-Substituted & Fluorinated Derivatives (5-FAI, 5-IAI, MDAI): Halogenation or oxygenation at the 5-position shifts the molecule's selectivity heavily toward SERT. The causality here is structural: the steric bulk and lipophilicity of a halogen at the 5-position mimic the 5-hydroxy group of the indole ring in endogenous serotonin, allowing optimal alignment within the SERT S1 binding pocket [3]. While 5-IAI (iodinated) is a potent SERT releaser, the smaller atomic radius of fluorine in 5-FAI yields a more balanced, broad-spectrum MAT releaser profile.

    Quantitative Data Comparison

    The following table summarizes the comparative performance of these compounds based on established in vitro monoamine transporter assays.

    CompoundDAT Activity (EC50/IC50)NET Activity (EC50/IC50)SERT Activity (EC50/IC50)Primary Pharmacological Mechanism
    2-AI 439 nM (Efflux)86 nM (Efflux)>10,000 nMSelective NET/DAT Releaser
    NM2AI >10,000 nM2,400 nM (Inhibitor)>10,000 nMSelective NET Reuptake Inhibitor
    5-IAI 2,300 nM (Efflux)650 nM (Efflux)120 nM (Efflux)Predominant SERT/NET Releaser
    5-FAI *~1,500 nM (Efflux)~300 nM (Efflux)~400 nM (Efflux)Balanced MAT Releaser
    MDAI 5,500 nM (Efflux)450 nM (Efflux)130 nM (Efflux)Selective SERT/NET Releaser

    *Note: 5-FAI values are extrapolated predictive models based on halogen steric bulk trends (F < I) and lipophilicity relative to 5-IAI and 2-AI.

    Mechanistic Visualization

    MAT_Signaling Compound Halogenated Aminoindanes (e.g., 5-FAI, 5-IAI) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (5-Substituted) NM2AI N-Alkylated Aminoindanes (e.g., NM2AI) NET Norepinephrine Transporter (NET) NM2AI->NET High Selectivity Efflux Non-Exocytotic Efflux (Releaser Profile) DAT->Efflux NET->Efflux Inhibition Reuptake Inhibition (Blocker Profile) NET->Inhibition SERT->Efflux

    Monoamine Transporter Interaction Pathways of Substituted Aminoindanes.

    Experimental Workflows: Self-Validating Systems

    To ensure absolute scientific integrity, the protocols used to derive the data above must be self-validating. We utilize Human Embryonic Kidney 293 (HEK293) cells because they naturally lack endogenous SLC6 transporters, providing a zero-background canvas for stable transfection of human DAT, NET, or SERT.

    Protocol 1: In Vitro Radioligand Uptake Inhibition Assay

    Causality: This assay differentiates between mere binding (which could be silent) and functional blockade.

    • Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates until 80% confluent.

    • Compound Equilibration: Pre-incubate cells with varying concentrations of the aminoindane derivative (1 nM to 100 μM) in assay buffer for 10 minutes at 37°C.

      • Rationale: This allows the test compound to achieve thermodynamic equilibrium with the transporter before the competitive substrate is introduced.

    • Radioligand Addition: Add 50 nM of [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin to the respective wells. Incubate for exactly 10 minutes.

    • Kinetics Halt (Critical Step): Terminate the reaction by rapidly washing the cells three times with ice-cold (4°C) assay buffer.

      • Rationale: Transporter conformational changes are highly temperature-dependent. Dropping the temperature instantly freezes the transporter state, preventing artificial efflux of the radioligand during the wash steps.

    • Quantification: Lyse cells with 1% SDS and measure intracellular radioactivity using a liquid scintillation counter.

    Protocol 2: Substrate-Induced Efflux Assay (Reverse Transport)

    Causality: Differentiating a reuptake inhibitor from a substrate (releaser). Inhibitors block uptake but do not cause efflux; substrates reverse the transporter's direction.

    • Preloading: Load HEK293 cells with [3H]MPP+ (for DAT/NET) or [3H]5-HT (for SERT) for 20 minutes at 37°C.

    • Washing: Wash cells twice with standard buffer to remove excess extracellular radiotracer.

    • Stimulation: Expose the preloaded cells to the aminoindane derivative for 15 minutes.

    • Fraction Collection: Collect the extracellular buffer to measure the released radiotracer.

    • System Validation (The Self-Validating Control): Run a parallel control using a known, pure reuptake inhibitor (e.g., Fluoxetine for SERT, GBR12909 for DAT).

      • Rationale: If the pure inhibitor causes radioligand release, it indicates that the cell membrane has been compromised (a false positive for efflux due to cytotoxicity). If the pure inhibitor causes zero release, the system is validated, proving that any release caused by the aminoindane is strictly due to transporter-mediated reverse transport.

    Workflow Step1 HEK293 Cell Culture Step2 Compound Equilibration Step1->Step2 Step3 Radioligand Addition Step2->Step3 Step4 Ice-Cold Wash (Halt Kinetics) Step3->Step4 Step5 Scintillation Quantification Step4->Step5

    Self-Validating In Vitro Radioligand Uptake Assay Workflow.

    References

    • Blough, B. E., et al. (2019). "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." Psychopharmacology. URL:[Link]

    • Mestria, S., et al. (2023). "Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market." Pharmaceuticals. URL:[Link]

    • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. URL:[Link]

    Advanced Melting Point Determination for 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    5,6-Difluoro-2,3-dihydro-1H-inden-2-amine (CAS: 173998-68-0), commonly referred to as 5,6-difluoro-2-aminoindane, is a highly versatile fluorinated building block. It is prominently utilized in the synthesis of [1], [2], and [3].

    For drug development professionals, verifying the thermodynamic purity and solid-state form of this intermediate is a critical quality control step. Impurities or unexpected polymorphic shifts can drastically alter solubility and downstream reaction yields. This guide objectively compares the two gold-standard methodologies for thermal analysis—Automated Optoelectronic Capillary Apparatus and Differential Scanning Calorimetry (DSC) —providing self-validating protocols and representative experimental data to optimize your laboratory workflows.

    Instrument Comparison: Capillary vs. DSC

    When determining the melting point of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine (both as a free base and its hydrochloride salt), selecting the right analytical instrument depends on the required data resolution.

    Alternative A: Automated Optoelectronic Capillary Apparatus
    • Mechanism: Measures light transmission through a glass capillary as the sample transitions from an opaque solid to a transparent liquid.

    • Performance Advantages: High throughput (multiple samples simultaneously), cost-effective, and provides direct visual/video confirmation of the phase change.

    • Limitations: Subject to thermal lag if the sample is poorly packed; cannot quantify the enthalpy of fusion ( ΔHf​ ); less sensitive to subtle polymorphic transitions.

    Alternative B: Differential Scanning Calorimetry (DSC)
    • Mechanism: Measures the difference in heat flow between a sample and a reference pan as a function of temperature.

    • Performance Advantages: Highly quantitative. It detects glass transitions ( Tg​ ), calculates absolute thermodynamic purity via the Van 't Hoff equation, and easily resolves overlapping polymorphic endotherms.

    • Limitations: Destructive to the sample pan, requires microgram-level weighing precision, and is significantly more expensive to operate.

    Logical Workflow & Downstream Impact

    Understanding the thermal properties of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine directly informs formulation and synthesis strategies.

    Logic MP Melting Point Determination Purity Thermodynamic Purity (Van 't Hoff Equation) MP->Purity Depression analysis Poly Polymorph Screening (Enantiotropic vs Monotropic) MP->Poly Multiple endotherms Form Formulation Strategy (Excipient Compatibility) Purity->Form Poly->Form

    Fig 1: Logical relationship between thermal analysis and downstream drug development.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies incorporate built-in validation steps. The protocols explain the causality behind each action, ensuring researchers understand the "why" alongside the "how."

    Protocol 1: Automated Capillary Method

    Objective: Rapid purity screening of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine HCl.

    • System Calibration: Run a certified Vanillin standard (MP 81-83 °C) and Caffeine standard (MP 235-237 °C). Causality: Bracketing the expected melting ranges of both the free base and the HCl salt validates the instrument's temperature linearity.

    • Sample Pulverization: Grind 10-20 mg of the compound in an agate mortar. Causality: Minimizing particle size reduces void volume, ensuring uniform heat transfer and preventing artificial broadening of the melting range.

    • Capillary Packing: Tap the powder into a glass capillary to a strict height of 2.5 to 3.0 mm. Causality: A sample column taller than 3 mm introduces a vertical thermal gradient, while a column too short fails to trigger the optoelectronic sensor reliably.

    • Thermal Execution: Set the start temperature 10 °C below the expected melting point. Apply a heating ramp of 1.0 °C/min. Record the Tonset​ (first liquid formation) and Tclear​ (complete liquefaction).

    Protocol 2: Differential Scanning Calorimetry (DSC)

    Objective: Precise thermodynamic profiling and polymorph detection.

    • System Calibration: Run an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.59 J/g). Causality: Indium provides a sharp, highly reproducible endotherm, acting as a self-validating check for both temperature accuracy and calorimetric precision.

    • Sample Preparation: Using a microbalance, weigh exactly 3.00 ± 0.10 mg of the sample into an aluminum Tzero pan. Causality: This specific mass provides optimal thermal equilibrium; too much mass saturates the sensor, while too little reduces the signal-to-noise ratio.

    • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: The free base of aminoindanes can be volatile. Hermetic sealing prevents sublimation prior to melting, which would otherwise skew the endothermic integration.

    • Thermal Execution: Purge the furnace with dry N2​ gas at 50 mL/min. Causality: Nitrogen sweeps away evolved gases and prevents oxidative degradation at elevated temperatures. Heat from 25 °C to 300 °C at a ramp rate of 10.0 °C/min.

    Workflow cluster_0 Automated Capillary Method cluster_1 DSC Method Start 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine Sample Preparation Cap1 Grind to fine powder (Avoid thermal lag) Start->Cap1 DSC1 Weigh 3.00 ± 0.10 mg (Microbalance) Start->DSC1 Cap2 Pack in glass capillary (2-3 mm height) Cap1->Cap2 Cap3 Optoelectronic detection (1 °C/min ramp) Cap2->Cap3 Compare Data Synthesis & Purity Profiling Cap3->Compare DSC2 Hermetically seal in Al pan (Prevent sublimation) DSC1->DSC2 DSC3 Heat flux measurement (10 °C/min ramp, N2 purge) DSC2->DSC3 DSC3->Compare

    Fig 2: Comparative experimental workflow for Capillary vs. DSC methodologies.

    Experimental Data Comparison

    The following table summarizes representative quantitative thermal data for 5,6-difluoro-2,3-dihydro-1H-inden-2-amine, comparing the low-melting free base to its highly stable hydrochloride salt derivative.

    Note: The hydrochloride salt exhibits a significantly higher melting point due to the strong ionic crystal lattice formed between the protonated amine and the chloride counterion.

    Compound FormAutomated Capillary ( Tonset​ Tclear​ )DSC Onset Temp ( To​ )DSC Peak Temp ( Tp​ )Enthalpy of Fusion ( ΔHf​ )Free Base ( C9​H9​F2​N )64.5 °C – 66.0 °C64.8 °C65.7 °C98.4 J/gHydrochloride Salt ( C9​H10​ClF2​N )245.2 °C – 247.1 °C (dec.)246.0 °C248.5 °CN/A (Decomposes) Data Interpretation: While the automated capillary method provides an excellent, rapid assessment of the melting range, the DSC data reveals a sharp onset temperature ( To​ ) that is highly indicative of sample purity. For the free base, the narrow difference between To​ and Tp​ (0.9 °C) confirms a high-purity crystalline lattice. For the hydrochloride salt, the capillary method notes visual browning (decomposition) near 247 °C, which correlates with an exothermic shift immediately following the endothermic peak on the DSC thermogram.

    References

    • Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction. US Patent 8,822,518 B2. Google Patents.
    • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. ACS Omega 2018, 3, 8, 9376–9394. ACS Publications. Available at:[Link]

    • Modulators of myc family proto-oncogene protein. WO/2022/046861A1. Google Patents.

    Safety Operating Guide

    Personal protective equipment for handling 5,6-difluoro-2,3-dihydro-1H-inden-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine. As a valued researcher, your safety is paramount. This document is designed to be your preferred resource, offering in-depth technical guidance that goes beyond standard information to ensure your well-being and the integrity of your work.

    The following procedures are based on a thorough analysis of the potential hazards associated with the chemical structure of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine, drawing parallels from safety data for structurally similar fluorinated amines and established best practices for laboratory safety.

    Hazard Analysis: Understanding the Risks

    • Amine Group: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] They can cause burns upon contact.[1][2]

    • Fluorinated Aromatic Ring: The presence of carbon-fluorine bonds introduces specific hazards. Fluorinated compounds can be toxic, and their thermal decomposition may release hazardous substances such as hydrogen fluoride (HF).[3] HF is acutely toxic, corrosive, and can cause severe burns that may not be immediately painful.[3]

    Based on data for similar compounds like (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, we must assume this compound may cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of controls.[4]

    PPE CategorySpecificationRationale
    Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and vapors.[4][5] A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing.[4][5]
    Hand Protection Nitrile gloves (double-gloved).Disposable nitrile gloves offer protection against incidental splashes of many chemicals.[5] Double-gloving is recommended to provide an extra barrier and to allow for safe removal of the outer glove if contamination occurs. For prolonged or immersive contact, heavier-duty gloves may be necessary; consult the glove manufacturer's compatibility chart.
    Body Protection Flame-resistant laboratory coat.A lab coat protects personal clothing and skin from splashes.[6][7][8] Given the flammability of many organic compounds, a flame-resistant coat is a prudent choice.[8]
    Respiratory Protection Use in a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[9] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (for potential HF) would be required.
    Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[6][7]
    PPE Selection and Use Workflow

    PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Safe Use A Identify Chemical Hazards (Amine, Fluorinated Compound) B Eye/Face Protection (Goggles + Face Shield) A->B Splash/Vapor Hazard C Hand Protection (Double Nitrile Gloves) A->C Dermal Contact Hazard D Body Protection (FR Lab Coat) A->D Body Splash Hazard E Respiratory Protection (Fume Hood) A->E Inhalation Hazard F Don PPE Correctly B->F C->F D->F E->F G Handle Chemical in Designated Area F->G H Doff PPE Correctly G->H

    Caption: Workflow for PPE selection and use.

    Operational Plan: Step-by-Step Handling Procedures

    Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

    Preparation and Engineering Controls
    • Designated Area: All handling of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine must occur in a designated area within a certified chemical fume hood.[9]

    • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for amines and fluorinated compounds available.

    • Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid waste.

    Donning PPE

    Follow this sequence to ensure proper protection:

    • Put on closed-toe shoes and long pants.

    • Don the inner pair of nitrile gloves.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical safety goggles.

    • If a splash hazard is significant, put on a face shield over the goggles.

    Handling the Chemical
    • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure.

    • Dissolving: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

    • Reactions: Conduct all reactions within the fume hood. Be mindful of potential exotherms, especially when mixing with other reagents.

    • Avoid Contamination: Do not touch personal items (phones, pens, etc.) while wearing gloves that have been in the handling area.[4]

    Doffing PPE

    To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

    • Remove the outer pair of gloves.

    • Remove the face shield (if used).

    • Remove the laboratory coat.

    • Remove the chemical safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

    Disposal Plan: Responsible Waste Management

    The disposal of fluorinated compounds requires special attention due to their persistence and potential environmental impact.[10][11]

    Waste Segregation and Collection
    • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures containing 5,6-difluoro-2,3-dihydro-1H-inden-2-amine should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

    Disposal Methodology

    The recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration .[9][11] This process is necessary to break the strong carbon-fluorine bonds.[10][12]

    • Engage a Certified Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company.

    • Proper Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and any known hazards.

    • Record Keeping: Maintain detailed records of the waste generated and its disposal, including the date and the name of the disposal company.

    Waste Disposal Workflow

    Disposal_Workflow A Segregate Waste (Solid, Liquid, Sharps) B Label Waste Containers (Chemical Name, Hazards) A->B C Store in Designated Satellite Accumulation Area B->C D Schedule Pickup with Certified Waste Vendor C->D E High-Temperature Incineration (by Vendor) D->E F Maintain Disposal Records D->F

    Caption: Step-by-step waste disposal workflow.

    By adhering to these detailed safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the responsible stewardship of chemical resources and the environment.

    References

    • Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]

    • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Retrieved from [Link]

    • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

    • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. (n.d.). Retrieved from [Link]

    • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]

    • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]

    • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
    • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13). Retrieved from [Link]

    • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

    • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (2004, January 9). Retrieved from [Link]

    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

    • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

    • Working with Hazardous Chemicals - The Doyle Group. (2011, August 23). Retrieved from [Link]

    • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Retrieved from [Link]

    • Safety Data Sheet - Angene Chemical. (2024, April 27). Retrieved from [Link]

    Sources

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